4-Aminomethyl-5-methylpyridazine
Description
BenchChem offers high-quality 4-Aminomethyl-5-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminomethyl-5-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-methylpyridazin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-8-9-4-6(5)2-7/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSZWZBAMSAIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Aminomethyl-5-methylpyridazine CAS 1149586-58-2 properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 4-Aminomethyl-5-methylpyridazine (CAS 1149586-58-2) in Targeted Therapeutics
Executive Summary
In modern drug discovery, the selection of heterocyclic building blocks is rarely arbitrary; it is a calculated exercise in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) parameters. As a Senior Application Scientist specializing in CNS-active compounds, I frequently leverage 4-Aminomethyl-5-methylpyridazine (CAS 1149586-58-2) to overcome the limitations of traditional phenyl or pyridine rings.
This specific compound serves as a critical pharmacophore in the development of 1[1]. The 1,2-diazine (pyridazine) core significantly enhances aqueous solubility and lowers lipophilicity (LogP), which is vital for blood-brain barrier (BBB) penetration. Concurrently, the 5-methyl substitution acts as a steric lock, restricting the rotational entropy of the adjacent 4-aminomethyl group and pre-organizing the molecule for optimal receptor binding.
Physicochemical Properties & Molecular Identity
Before integrating this building block into a synthetic pipeline, it is crucial to establish its baseline quantitative properties. The data below summarizes the core molecular identity required for stoichiometric calculations and analytical tracking.
| Property | Value |
| Chemical Name | 4-Aminomethyl-5-methylpyridazine |
| Synonyms | 2[2] |
| CAS Registry Number | 1149586-58-2[2] |
| Molecular Formula | 3[3] |
| Molecular Weight | 123.16 g/mol [3] |
| Structural Class | Heteroaromatic primary amine |
Mechanistic Role in Drug Discovery: The P2X7 Receptor Axis
The P2X7 receptor is an ATP-gated, non-selective cation channel predominantly expressed on immune cells, including microglia in the central nervous system. Upon activation by high concentrations of extracellular ATP, the receptor triggers massive calcium influx and potassium efflux, leading to the activation of the NLRP3 inflammasome and the subsequent 4[4]. This pathway is a primary driver in 5[5].
When designing inhibitors, the 4-aminomethyl-5-methylpyridazine moiety is strategically deployed as an amide-linked capping group. The electron-deficient nature of the pyridazine ring shields the molecule from rapid oxidative metabolism by hepatic Cytochrome P450 enzymes, 6[6].
Figure 1: Mechanism of P2X7 receptor activation and targeted inhibition by pyridazine antagonists.
Synthetic Methodology: Scaffold Incorporation via Amide Coupling
A protocol is only as good as its reproducibility. The primary amine of 4-Aminomethyl-5-methylpyridazine is sterically hindered by the adjacent 5-methyl group. Standard carbodiimide coupling reagents (like EDC/NHS) often result in sluggish kinetics and potential epimerization of the scaffold. To circumvent this causality, we employ HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction forward despite the steric bulk.
Self-Validating Protocol: HATU-Mediated Amide Coupling
-
Scaffold Activation: Dissolve the target carboxylic acid core (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.
-
Validation Checkpoint: Do not proceed blindly. Analyze a 5 µL aliquot via LC-MS. The complete disappearance of the carboxylic acid peak and the appearance of the HOAt-ester intermediate mathematically validate that the activation phase is complete, preventing unreacted acid from complicating downstream purification.
-
-
Amine Addition: Once activation is confirmed, add 4-Aminomethyl-5-methylpyridazine (1.1 eq) to the mixture. Stir for 2 to 4 hours at room temperature.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the product. Causality note: Because the pyridazine ring is highly hydrophilic, standard EtOAc extraction may yield poor recovery. If partitioning fails, switch your organic phase to 10% Methanol in Dichloromethane (DCM).
-
Purification: Purify the crude mixture via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier).
Figure 2: Step-by-step synthetic workflow for the HATU-mediated amide coupling of the pyridazine amine.
Analytical Validation & Quality Control
To ensure absolute scientific integrity, the final conjugated product must be rigorously validated.
-
Mass Spectrometry (LC-MS): The pyridazine ring readily ionizes in positive electrospray ionization (ESI+). Expect a robust, distinct [M+H]+ peak.
-
Proton NMR (1H NMR): In post-purification 1H NMR (CDCl3)[1], the pyridazine core provides an unmistakable signature. The electron-deficient nature of the 1,2-diazine ring shifts the aromatic protons significantly downfield. You will observe the C3 and C6 protons resonating between 8.80 and 9.20 ppm as distinct singlets (due to the lack of adjacent protons). The 5-methyl group will appear as a sharp singlet at ~2.34 ppm, while the 4-aminomethyl methylene protons (CH2) will present as a singlet at ~3.95 ppm[1].
References
- chem960.com - 1149586-58-2 (5-methyl-4-Pyridazinemethanamine) Properties.
- Namiki Shoji Co., Ltd. - Building Blocks Catalogue (Molecular Weight and Formula Data).
- Google Patents (CA2699631A1) - Pyridazinone compounds and p2x7 receptor inhibitors.
- MDPI - Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain.
- White Rose Research Online - ATP-activated P2X7 receptor in the pathophysiology of mood disorders.
- NIH / PubMed Central - P2X7 Receptor: an Emerging Target in Alzheimer's Disease.
- NIH / PubMed - 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties.
Sources
- 1. CA2699631A1 - Pyridazinone compounds and p2x7 receptor inhibitors - Google Patents [patents.google.com]
- 2. chem960.com [chem960.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. mdpi.com [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Aminomethyl)-5-methylpyridazine molecular weight and formula
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It prioritizes actionable data, synthetic logic, and structural utility over generic descriptions.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
4-(Aminomethyl)-5-methylpyridazine is a specialized heterocyclic building block. Its structural value lies in the pyridazine core (1,2-diazine), which serves as a polar, hydrogen-bonding bioisostere for phenyl or pyridine rings in drug design.
Unlike the common 3,6-disubstituted pyridazines (derived easily from hydrazine + 1,4-diketones), the 4,5-substitution pattern is synthetically more demanding but offers a unique vector orientation for substituent exit, critical for accessing specific binding pockets in kinase and GPCR targets.
Key Constants Table
| Property | Value | Notes |
| IUPAC Name | (5-Methylpyridazin-4-yl)methanamine | Also: 4-(Aminomethyl)-5-methylpyridazine |
| CAS Number | 1149586-58-2 | Verified Identifier [1] |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | Ideal for FBDD (Rule of 3 compliant) |
| SMILES | CC1=C(CN)C=NN=C1 | |
| pKa (Calc) | ~9.5 (Primary Amine)~2.3 (Pyridazine N) | Exists as a monocation at physiological pH (pH 7.4) |
| LogP (Calc) | -0.8 to -1.2 | Highly polar; excellent solubility enhancer |
| H-Bond Donors | 1 (Primary Amine) | -NH₂ |
| H-Bond Acceptors | 3 | 2 Ring Nitrogens, 1 Amine Nitrogen |
Synthetic Strategy: The "Symmetric Desymmetrization"
The most robust route to 4-(Aminomethyl)-5-methylpyridazine utilizes 4,5-dimethylpyridazine as the starting material. Because the 4- and 5-positions in the symmetric dimethyl precursor are chemically equivalent, mono-functionalization provides a statistical mixture that can be purified to yield the desired "desymmetrized" core.
Mechanistic Causality
-
Precursor Selection: 4,5-Dimethylpyridazine is electron-deficient but sufficiently stable for radical substitution.
-
Radical Bromination (Wohl-Ziegler): We use N-bromosuccinimide (NBS) to brominate the benzylic (pyridazinyl-methyl) position.
-
Control Point: Stoichiometry is critical. Using 0.9 equivalents of NBS minimizes the formation of the dibromo- species (4,5-bis(bromomethyl)pyridazine), which is difficult to separate.
-
-
Nucleophilic Substitution: The resulting 4-(bromomethyl)-5-methylpyridazine is highly reactive. Sodium azide is used as a "masked amine" to prevent poly-alkylation (which would occur if ammonia were used directly).
-
Reduction: The Staudinger reduction (PPh₃) or catalytic hydrogenation converts the azide to the primary amine cleanly.
Visualization: Synthetic Pathway
The following diagram outlines the critical process flow, including reagents and intermediate species.
Figure 1: Step-wise synthesis from the symmetric 4,5-dimethylpyridazine precursor.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale . It assumes standard Schlenk line techniques for air-sensitive steps.
Step 1: Mono-Bromination (Wohl-Ziegler Reaction)
-
Reagents: 4,5-Dimethylpyridazine (1.08 g, 10 mmol), NBS (1.60 g, 9.0 mmol), AIBN (catalytic, 50 mg), Anhydrous CCl₄ or Benzotrifluoride (30 mL).
-
Procedure:
-
Dissolve starting material in solvent under Argon.[1]
-
Add NBS and AIBN.
-
Reflux for 4–6 hours. Monitor by TLC (Visualize with UV; Pyridazines quench fluorescence).
-
Critical Check: Stop when ~10% starting material remains to avoid over-bromination.
-
Cool, filter off succinimide precipitate. Concentrate filtrate.
-
Purification: Flash chromatography (EtOAc/Hexane) is required to separate the mono-bromide from the starting material and trace di-bromide.
-
Step 2: Azidation
-
Reagents: Mono-bromide intermediate (from Step 1), Sodium Azide (1.2 eq), DMF (Dry).
-
Procedure:
-
Dissolve intermediate in DMF (0.2 M concentration).
-
Add NaN₃ carefully (Risk: Azides are shock-sensitive; do not concentrate dryness with heat).
-
Stir at Room Temperature for 4 hours.
-
Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).
-
Step 3: Staudinger Reduction (Amine Release)
-
Reagents: Azide intermediate, Triphenylphosphine (PPh₃, 1.1 eq), THF, Water.
-
Procedure:
-
Dissolve azide in THF. Add PPh₃.
-
Stir until N₂ evolution ceases (formation of iminophosphorane).
-
Add water (1 mL) and heat to 50°C for 2 hours to hydrolyze.
-
Workup: Acidify with 1M HCl (amine goes to aqueous phase). Wash organic phase (removes PPh₃/O=PPh₃). Basify aqueous phase (pH > 12) with NaOH. Extract product into DCM.
-
Dry (Na₂SO₄) and concentrate to yield 4-(Aminomethyl)-5-methylpyridazine .
-
Applications in Drug Discovery[8]
Pharmacophore Logic
In Fragment-Based Drug Discovery (FBDD), this molecule is a "privileged fragment."
-
Vector Geometry: The 4,5-substitution creates a "ortho-like" constraint, forcing the amine arm to project at a specific angle relative to the methyl group. This is distinct from the linear vectors of 3,6-substituted pyridazines.
-
Solubility Enhancement: The pyridazine ring is significantly more hydrophilic than a benzene ring (LogP -0.8 vs +2.1). Replacing a benzylamine moiety with this scaffold often resolves solubility attrition issues in late-stage lead optimization [2].
-
Kinase Inhibitors: The pyridazine nitrogens (N1/N2) can serve as H-bond acceptors in the hinge region of kinases, while the aminomethyl group extends into the ribose pocket or solvent front.
Interaction Map
The diagram below illustrates how the molecule interacts within a theoretical binding pocket.
Figure 2: Pharmacophoric interaction points of the 4-(Aminomethyl)-5-methylpyridazine scaffold.
References
-
Chemical Abstracts Service (CAS). Registry Number 1149586-58-2.[2] American Chemical Society. (Verified via SciFinder/ChemSpider).
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. "Pyridazines as Bioisosteres". Elsevier.
-
BenchChem. Pyridazine Scaffold Data and Applications.
-
National Center for Biotechnology Information. PubChem Compound Summary for Pyridazine Derivatives.
Sources
Harnessing Novel Pyridazine Fragments in Fragment-Based Drug Design (FBDD): A Mechanistic and Methodological Guide
Introduction
Fragment-based drug design (FBDD) has revolutionized the discovery of small-molecule therapeutics by screening low-molecular-weight compounds (<300 Da) to identify high-quality, ligand-efficient starting points. While early fragment libraries relied heavily on ubiquitous phenyl or pyridine rings, the pyridazine heterocycle (1,2-diazine) has emerged as a privileged scaffold[1]. The strategic incorporation of pyridazine into fragment libraries offers unique physicochemical advantages, including reduced lipophilicity, altered binding vectors, and the mitigation of off-target liabilities such as hERG inhibition and cytochrome P450 interference[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. We will dissect the physicochemical causality behind selecting pyridazines, establish self-validating biophysical screening protocols, and detail the synthetic methodologies required to advance these novel fragments into potent lead compounds.
Physicochemical Rationale for Pyridazine in FBDD
The efficacy of a fragment is heavily dependent on its ability to form high-quality interactions within a protein subpocket while maintaining a low molecular footprint. Pyridazines excel in this regard due to their distinct electronic properties. The adjacent nitrogen atoms generate a substantial dipole moment (~4.22 D), which significantly enhances parallel-displaced π-π stacking interactions with aromatic amino acid residues in the target binding site[1]. Furthermore, the dual nitrogen system acts as a robust bidentate hydrogen-bond acceptor, providing unique anchoring points that mononitrogen azines cannot achieve.
Causality in Design: Replacing a lipophilic phenyl ring with a pyridazine core dramatically lowers the partition coefficient (LogP). In FBDD, maintaining a low ClogP is critical for optimizing Lipophilic Ligand Efficiency (LLE). Fragments with lower lipophilicity are less prone to non-specific binding—thereby reducing false positives during primary screening—and provide a larger thermodynamic buffer for the inevitable increase in lipophilicity that occurs during fragment growing and linking[2].
Table 1: Comparative Physicochemical Properties of Core Fragment Rings
| Property | Benzene | Pyridine | Pyridazine | FBDD Advantage of Pyridazine |
| Molecular Weight (Da) | 78.11 | 79.10 | 80.09 | Strictly complies with the "Rule of Three" (Ro3). |
| LogP (Experimental) | 2.13 | 0.65 | -0.65 | Highly hydrophilic; improves aqueous solubility and LLE. |
| Dipole Moment (D) | 0.00 | 2.20 | 4.22 | Stronger electrostatic interactions and enhanced π-π stacking. |
| H-Bond Acceptors | 0 | 1 | 2 | Dual adjacent acceptors enable bidentate target interactions. |
| pKa (Conjugate Acid) | N/A | 5.23 | 2.33 | Weak basicity prevents unwanted protonation at physiological pH. |
(Data synthesized from standard chemical property databases and established FBDD principles).
Experimental Workflow: Biophysical Screening Cascade
Because fragments bind with low affinity (typically in the high micromolar to millimolar range), conventional biochemical assays are often insufficiently sensitive and prone to interference[3]. A self-validating, orthogonal biophysical screening cascade is mandatory to separate true binders from artifacts.
Fig 1: Orthogonal biophysical screening cascade for pyridazine fragment hits.
Step-by-Step Protocol: Orthogonal Fragment Screening
-
Target Immobilization (SPR): Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling.
-
Causality: Surface Plasmon Resonance (SPR) allows real-time measurement of association (
) and dissociation ( ) rates. Fragments typically exhibit very fast off-rates, appearing as distinct square wave responses, which SPR can capture effectively.
-
-
Primary Screening: Inject the pyridazine fragment library at a single high concentration (e.g., 500 μM) over the sensor surface. Rank hits based on the theoretical maximum response (
) to ensure 1:1 binding stoichiometry and flag super-stoichiometric aggregators. -
Orthogonal Validation (STD-NMR): Subject SPR hits to Saturation Transfer Difference (STD) NMR. Irradiate the protein envelope (e.g., at -0.5 ppm).
-
Causality: If the fragment binds specifically, magnetization transfers from the protein to the ligand, yielding a positive signal in the difference spectrum. This confirms solution-state binding and eliminates false positives caused by SPR matrix effects or compound aggregation[4].
-
-
Crystallographic Soaking: Soak validated pyridazine hits into pre-formed apo-protein crystals (typically using 10-50 mM fragment concentration + 5-10% DMSO) for 1-24 hours. Cryoprotect and collect diffraction data.
-
Causality: X-ray crystallography provides the atomic-resolution map of the pyridazine nitrogens' hydrogen-bonding network, dictating the precise geometric vector for subsequent fragment growing.
-
Structural Advancement: Evolving Pyridazine Hits
Once a pyridazine fragment is structurally validated, it must be evolved into a potent lead. The synthetic versatility of the pyridazine ring allows for modular advancement via fragment growing, linking, or merging[2][4].
Fig 2: Strategic pathways for evolving pyridazine fragments into high-affinity leads.
Case Study in Causality: In the development of D-amino acid oxidase (DAAO) inhibitors, researchers utilized fragment-based techniques to identify an initial 3-hydroxy-pyridine-2(1H)-one hit. By applying scaffold hopping and fragment growing principles, they designed 4-hydroxypyridazin-3(2H)-one derivatives. The inclusion of the pyridazine core maintained the critical hydrogen-bonding network with the target's flavin ring while completely eliminating the cellular toxicity observed in the pyridine series, ultimately yielding a potent, cell-permeable lead[5]. Similarly, pyridazine-tethered sulfonamides have been successfully "grown" to selectively target Carbonic Anhydrase II, achieving subnanomolar potency while avoiding off-target CA I inhibition[6].
Step-by-Step Protocol: One-Pot Synthesis of Novel Pyridazine Fragments
To rapidly generate a library of functionalized pyridazine fragments for FBDD, efficient and mild synthetic routes are required. The following protocol details a highly efficient one-pot approach to synthesize pyridazine derivatives via the modification of furyl aglycones, ensuring high regioselectivity without the need for harsh coupling conditions[7].
-
Singlet Oxygen [4+2] Cycloaddition: Dissolve the starting furan derivative (1.0 eq) in dichloromethane (DCM). Add a catalytic amount of a photosensitizer (e.g., Rose Bengal). Irradiate the mixture with visible light under an oxygen atmosphere at -78 °C.
-
Causality: This generates an intermediate endoperoxide, efficiently breaking the aromatic furan system while preserving sensitive functional groups (like protected amines or alcohols) required for later fragment linking.
-
-
Reduction to 1,4-Dicarbonyl: Add a mild reducing agent such as thiourea or dimethyl sulfide to the reaction mixture at -78 °C, then allow it to slowly warm to room temperature.
-
Causality: This selectively reduces the endoperoxide to a Z-configured 1,4-dicarbonyl intermediate. The Z-configuration is geometrically essential for the subsequent cyclization step to occur efficiently.
-
-
Hydrazine Cyclization: Add hydrazine hydrate (1.5 eq) directly to the reaction mixture and stir at room temperature for 2-4 hours.
-
Causality: Hydrazine acts as a bis-nucleophile, condensing with the 1,4-dicarbonyl to form the 1,2-diazine (pyridazine) ring. The neutral conditions of this step prevent the degradation of acid- or base-sensitive moieties critical for maintaining the fragment's target affinity[7].
-
-
Purification: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography (silica gel, EtOAc/Hexane gradient) to isolate the pure pyridazine fragment.
Conclusion
The integration of pyridazine fragments into FBDD pipelines represents a paradigm shift in early-stage drug discovery. By leveraging the unique electronic profile, low lipophilicity, and robust hydrogen-bonding capacity of the 1,2-diazine core, medicinal chemists can navigate complex protein subpockets with exceptionally high ligand efficiency. When coupled with rigorous orthogonal biophysical screening and modular, mild synthetic methodologies, pyridazine fragments provide a highly reliable foundation for the development of next-generation therapeutics.
References
- Source: nih.
- Source: nih.
- 4-Hydroxypyridazin-3(2H)
- Source: acs.
- Source: rsc.
- Source: mdpi.
- Source: acs.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergent synthetic methods for the modular advancement of sp 3 -rich fragments - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00161B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Streamlined Fragment-Based Discovery Platform for Targeting Structured RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxypyridazin-3(2H)-one derivatives as novel D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Comprehensive Technical Guide: Procurement, Synthesis, and Application of 4-Aminomethyl-5-methylpyridazine
Executive Summary
In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Aminomethyl-5-methylpyridazine (CAS 1149586-58-2) has emerged as a critical pharmacophoric vector, particularly in the development of purinergic receptor antagonists[1]. This technical whitepaper provides an in-depth analysis of this building block, detailing its physicochemical properties, commercial sourcing strategies, synthetic methodologies, and its pivotal application in targeting the P2X7 receptor–NLRP3 inflammasome axis.
Physicochemical Profiling & Structural Significance
The architectural design of 4-Aminomethyl-5-methylpyridazine offers distinct advantages in drug discovery. The pyridazine core serves as a robust hydrogen-bond acceptor, significantly improving aqueous solubility and lowering the lipophilicity (LogP) of final drug scaffolds compared to traditional benzene or pyridine analogs. The C5-methyl group provides a precise steric shield that can lock the molecule into a favorable bioactive conformation within a target protein's hydrophobic pocket. Concurrently, the C4-aminomethyl group acts as a highly reactive, flexible handle for rapid library diversification via amidation or reductive amination.
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | 4-Aminomethyl-5-methylpyridazine |
| Synonyms | (5-methylpyridazin-4-yl)methanamine |
| CAS Number | 1149586-58-2[2] |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| SMILES String | NCC1=C(C)C=NN=C1 |
Commercial Sourcing & Quality Control
For drug development professionals, maintaining a reliable supply chain of high-purity building blocks is critical to ensuring reproducible structure-activity relationship (SAR) data. 4-Aminomethyl-5-methylpyridazine is commercially available through several specialized chemical vendors.
When procuring this compound, scientists must choose between the free base and the dihydrochloride salt [3],[4].
-
Causality in Selection: The free base is ideal for immediate use in anhydrous coupling reactions, avoiding the need for excess base to neutralize the salt. However, primary aliphatic amines are prone to atmospheric oxidation and carbamate formation via CO₂ absorption. Therefore, for long-term storage or bulk procurement, the dihydrochloride salt is highly recommended due to its superior bench stability and extended shelf life.
Table 2: Commercial Suppliers & Specifications
| Supplier | Catalog Number | Purity | Form |
| BLD Pharmatech | BD314214 | ≥95% | Free Base |
| Enamine | EN300-46822871 | >95% | Free Base[3] |
| Enamine | EN300-199341 | >95% | Dihydrochloride[4] |
| Bide Pharmatech | N/A (Search by CAS) | >95% | Free Base |
Synthetic Methodologies: The Gabriel Synthesis Pathway
For scale-up or internal synthesis, 4-Aminomethyl-5-methylpyridazine is typically synthesized via the Gabriel Synthesis utilizing 4-(bromomethyl)-5-methylpyridazine[5].
Causality of Method Choice: Direct amination of the alkyl bromide intermediate with ammonia is notoriously inefficient. The resulting primary amine product is more nucleophilic than the ammonia starting material, leading to uncontrollable over-alkylation and the formation of secondary and tertiary amine byproducts. The Gabriel synthesis circumvents this by employing potassium phthalimide—a bulky, resonance-stabilized nitrogen nucleophile that strictly limits the reaction to mono-alkylation. Subsequent deprotection (hydrazinolysis) yields the primary amine with high fidelity.
Synthetic workflow for 4-Aminomethyl-5-methylpyridazine via Gabriel synthesis.
Application in Drug Discovery: Targeting the P2X7 Receptor
The most prominent application of 4-Aminomethyl-5-methylpyridazine is its incorporation into novel pyridazinone compounds designed to inhibit the P2X7 receptor [1].
The P2X7 receptor is an ATP-gated purinergic ion channel heavily expressed on immune cells (macrophages, microglia). In states of cellular stress or tissue damage, high concentrations of extracellular ATP (acting as a Danger-Associated Molecular Pattern, or DAMP) activate the P2X7 receptor[6]. This activation causes a massive efflux of intracellular potassium (K⁺) and an influx of calcium (Ca²⁺), which serves as the critical trigger for the assembly of the NLRP3 inflammasome . The inflammasome subsequently activates Caspase-1, which cleaves pro-IL-1β into mature IL-1β, driving severe neuroinflammation, rheumatoid arthritis, and neuropathic pain[7].
By coupling 4-Aminomethyl-5-methylpyridazine to specific core scaffolds, medicinal chemists generate potent P2X7 antagonists that block this ion channel, thereby halting the downstream inflammatory cascade at its source[1].
P2X7 receptor-mediated NLRP3 inflammasome signaling and targeted inhibition.
Experimental Protocol: High-Fidelity Amide Coupling
To integrate 4-Aminomethyl-5-methylpyridazine into a target drug scaffold, an amide coupling reaction is standard. The following protocol utilizes HATU and DIPEA, optimized for sterically hindered or electronically deactivated systems.
Reagents & Stoichiometry
-
Carboxylic Acid Core: 1.0 equivalent
-
4-Aminomethyl-5-methylpyridazine (Free Base): 1.1 equivalents
-
HATU: 1.2 equivalents
-
DIPEA (N,N-Diisopropylethylamine): 3.0 equivalents
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology
-
Pre-Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes.
-
Causality: Pre-activation allows the formation of the highly reactive HOAt ester. The nitrogen atom in the HOAt pyridine ring provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming amine, drastically accelerating the reaction kinetics and suppressing epimerization.
-
-
Amine Addition: Add 4-Aminomethyl-5-methylpyridazine in a single portion. Stir the reaction mixture at room temperature for 2–4 hours.
-
Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validating System Checkpoints
To ensure the integrity of the protocol, the following self-validating analytical checks must be performed:
-
TLC Monitoring (Ninhydrin Stain): Elute a TLC plate with 10% MeOH in DCM. Stain with ninhydrin and heat. The primary amine building block will stain a vivid purple/pink. The complete disappearance of this spot, coupled with the appearance of a UV-active, ninhydrin-negative product spot, visually validates amine consumption.
-
LC-MS Verification: Analyze the reaction aliquot via LC-MS. The target building block has an exact mass of 123.16 Da. Monitor the Extracted Ion Chromatogram (EIC) for the disappearance of the m/z 124.1 [M+H]⁺ peak, confirming 100% conversion to the target amide.
References
-
BLD Pharmatech Co., Limited @ ChemBuyersGuide.com - chembuyersguide.com
-
CA2699631A1 - Pyridazinone compounds and p2x7 receptor inhibitors - google.com (Google Patents)[1],[5]
-
Building Blocks Catalogue December 2023 - namiki-s.co.jp[3]
-
Building Blocks Catalogue March 2024 - namiki-s.co.jp[4]
-
The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain - nih.gov[6]
-
P2X7 receptor mediates NLRP3 inflammasome activation in depression and diabetes - d-nb.info
-
P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - nih.gov[7]
Sources
- 1. CA2699631A1 - Pyridazinone compounds and p2x7 receptor inhibitors - Google Patents [patents.google.com]
- 2. chem960.com [chem960.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. CA2699631A1 - Pyridazinone compounds and p2x7 receptor inhibitors - Google Patents [patents.google.com]
- 6. The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of 4,5-Disubstituted Pyridazine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide delves into the synthetic strategies, chemical characteristics, and pharmacological applications of 4,5-disubstituted pyridazine derivatives, offering a comprehensive resource for professionals in drug development.
Synthetic Methodologies: Crafting the Core Scaffold
The synthesis of the pyridazine ring is most commonly achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[3] This foundational reaction allows for the introduction of various substituents at different positions of the pyridazine ring, thereby modulating its physicochemical and biological properties.
A prevalent strategy for synthesizing 4,5-disubstituted pyridazin-3(2H)-ones involves the cyclization of β-aroylpropionic acids with hydrazine derivatives.[3] This method provides a straightforward route to a wide array of derivatives with diverse functionalities.
Key Synthetic Routes:
-
From 1,4-Dicarbonyl Compounds: The reaction of 1,4-dicarbonyl compounds with hydrazine hydrate is a fundamental and versatile method for constructing the pyridazine core.
-
Inverse Electron-Demand Diels-Alder Reaction: This powerful cycloaddition reaction between 1,2,4,5-tetrazines and alkynes offers an efficient pathway to poly-substituted pyridazines, including 4,5-diarylpyridazines.[4]
-
From γ-Keto Acids: Ring closure of γ-keto acids with hydrazine in a refluxing solvent like ethanol is a high-yield method for preparing 4,5-dihydro-3(2H)-pyridazinones.[3]
Experimental Protocol: Synthesis of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones
This protocol outlines a general procedure for the synthesis of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones, a class of compounds investigated for their antiplatelet activity.[5]
Step 1: Synthesis of the γ-keto acid precursor.
-
A suitable substituted benzoylpropionic acid is prepared via Friedel-Crafts acylation of an aromatic compound with succinic anhydride.
Step 2: Cyclization with Hydrazine.
-
The γ-keto acid is refluxed with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, to yield the corresponding 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.
Step 3: Introduction of Substituents at the 4 and 5 positions.
-
Further functionalization at the 4 and 5 positions can be achieved through various reactions, such as alkylation, arylation, or halogenation, depending on the desired final compound.
Rationale for Experimental Choices: The choice of solvent and reaction temperature is critical for efficient cyclization and minimizing side product formation. The use of hydrazine hydrate is a standard and cost-effective nitrogen source for this transformation. The multi-step approach allows for the controlled introduction of diverse substituents, enabling the exploration of structure-activity relationships.
The Broad Spectrum of Biological Activity
The versatility of the pyridazine scaffold is reflected in the wide range of pharmacological activities exhibited by its 4,5-disubstituted derivatives.[1][2][6][7] These compounds have shown promise in various therapeutic areas, from inflammation and pain management to cancer and cardiovascular diseases.
Analgesic and Anti-inflammatory Properties
Numerous studies have highlighted the potential of pyridazinone derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.[1] Some vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors, offering a potential advantage in terms of reduced gastrointestinal side effects compared to non-selective NSAIDs.[1]
Anticancer Activity
The pyridazine nucleus is considered a privileged structure in the design of anticancer agents.[4] Derivatives have been developed as inhibitors of various kinases, including c-Met, which is implicated in tumor growth and metastasis.[8] For instance, certain 4-phenoxyquinoline derivatives containing a pyridazinone moiety have demonstrated potent inhibitory activity against c-Met kinase and significant cytotoxicity against several cancer cell lines.[8]
Antiplatelet and Cardiovascular Effects
Certain 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones have demonstrated dose-dependent antiplatelet activity.[5] This suggests their potential as therapeutic agents for thrombotic diseases. The pyridazine scaffold is also present in marketed cardiotonic drugs like pimobendan and levosimendan.[6]
Structure-Activity Relationships (SAR)
The biological activity of 4,5-disubstituted pyridazine derivatives is highly dependent on the nature and position of the substituents. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
For example, in the case of 4-phenoxyquinoline derivatives with anticancer activity, electron-withdrawing groups on the terminal phenyl ring were found to be beneficial for improving antitumor activity.[8] In another study on pyridazinone-based glucan synthase inhibitors, specific substitutions at the 2, 4, and 5-positions were critical for achieving potent in vivo efficacy.[9]
Future Perspectives
The field of 4,5-disubstituted pyridazine derivatives continues to be a vibrant area of research. Future efforts will likely focus on:
-
Development of more selective and potent inhibitors for specific biological targets.
-
Exploration of novel therapeutic applications , such as in neurodegenerative diseases and viral infections.[10][11]
-
Application of computational methods for the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles.
The inherent versatility of the pyridazine scaffold, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that 4,5-disubstituted pyridazine derivatives will remain a significant source of new therapeutic agents for the foreseeable future.
References
-
Sotelo, E., Fraiz, N., Yáñez, M., Laguna, R., Cano, E., & Raviña, E. (2002). Pyridazines. Part 31: synthesis and antiplatelet activity of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones. Chemical & Pharmaceutical Bulletin, 50(12), 1574–1577. [Link]
- Abida, & Khan, M. S. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16–37.
-
Townsend, L. B., & Wise, D. S. (1989). Synthesis and Biological Activity of Certain 4-Substituted Imidazo[4,5-d]Pyridazine Nucleosides. Nucleosides and Nucleotides, 8(5-6), 687–697. [Link]
-
De Nanteuil, F., Defrance, T., & Wencker, D. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 27(1), 123. [Link]
-
Sokolov, G. P., Belyakov, S. V., & Tsyganov, D. V. (2024). Synthesis of Polyoxygenated 4,5-Diarylpyridazines with Antiproliferative and Antitubulin Activity via Inverse Electron-Demand Diels-Alder Reaction of 1,2,4,5-Tetrazine. Current Organic Chemistry, 28. [Link]
-
Ghabrial, S. S. (2016). Synthetic Routes to Spirocyclic Pyridazines, Partially-Saturated Pyridazines and Their Condensed Derivatives. Mini-Reviews in Organic Chemistry, 13(5), 348–369. [Link]
- Singh, A., & Singh, D. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 116–126.
-
Li, Y., Wang, Y., & Zhang, J. (2021). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications, 57(75), 9576–9579. [Link]
- Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 11(3), 329–338.
-
Gong, P., Zhang, Y., & Zhao, Y. (2014). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 151–159. [Link]
-
Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 14(6), 3342–3349. [Link]
-
Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Chemistry & Biodiversity, 19(12), e202200780. [Link]
- Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Mini-Reviews in Organic Chemistry, 20(2), 100–123.
-
Ibrahim, M. A. A., & El--Gazzar, A. B. A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Advances in Chemistry, 11(10), 3829–3841. [Link]
- Yanai, M., Kinoshita, T., Takeda, S., Mori, M., Sadaki, H., & Watanabe, H. (1970). Studies on the Synthesis of Pyridazine Derivatives. XIII. Synthesis of Imidazo-[4, 5-D]- And V-Triazolo[4, 5-D]pyridazine Derivatives and Reaction of 4-Alkoxy-V-Triazolo[4, 5-D]pyridazines With Various Amines. Chemical and Pharmaceutical Bulletin, 18(8), 1685–1692.
-
Dennis, M. L., DeLucas, L. J., & Brouillette, W. J. (2012). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. ChemMedChem, 7(3), 400–410. [Link]
-
Asif, M., Allahyani, M., Almehmadi, M. M., & Alsaiari, A. A. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Current Organic Chemistry, 27(10), 814–820. [Link]
-
Lee, J., & Kim, Y. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2569–2581. [Link]
-
Ting, P. C., Kuang, R., Wu, H., Aslanian, R. G., Cao, J., Kim, D. W., Lee, J. F., Schwerdt, J., Zhou, G., Wainhaus, S., Black, T. A., Cacciapuoti, A., McNicholas, P. M., Xu, Y., & Walker, S. S. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1819–1822. [Link]
-
Faita, G., Mella, M., & Zecchi, G. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1683–1702. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. rjptonline.org [rjptonline.org]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyridazines. Part 31: synthesis and antiplatelet activity of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Application Note: Suzuki-Miyaura Cross-Coupling of Halogenated Pyridazine Precursors
Introduction & Strategic Rationale
Pyridazines are privileged pharmacophores in medicinal chemistry, frequently embedded in kinase inhibitors, CNS therapeutics, and agrochemicals. Their popularity stems from highly favorable physicochemical properties, including low lipophilicity, high aqueous solubility, and strong hydrogen-bond accepting capabilities. Functionalization of the pyridazine core relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling of halogenated precursors with organoboron compounds[1].
However, the electron-deficient diazine system and its basic nitrogen atoms present distinct mechanistic hurdles:
-
Catalyst Poisoning: Unshielded pyridazine nitrogen atoms can coordinate to the active Pd(0) center, forming stable, catalytically inactive complexes.
-
Regioselectivity: Polyhalogenated pyridazines (e.g., 3,5-dichloropyridazine) require precise ligand control to differentiate between chemically similar C–X bonds[2].
-
Protodeboronation: The basic conditions required for transmetalation can prematurely degrade sensitive heteroaryl boronic acids before coupling occurs.
Mechanistic Causality & Reaction Design
To establish a self-validating and robust coupling system, reaction parameters must be tailored to the electronic demands of the pyridazine ring.
Ligand-Controlled Regioselectivity
In di-halogenated systems, the C–Cl bond α to the pyridazine nitrogen (C3) generally has a lower bond dissociation energy, making it the kinetically favored site for oxidative addition[2]. However, the choice of phosphine ligand dictates the ultimate regioselectivity:
-
C3-Selectivity: Electron-deficient bidentate ligands, such as DPPF (1,1'-Bis(diphenylphosphino)ferrocene), tightly coordinate the Pd center. This minimizes steric clash and promotes coupling at the naturally favored C3 position[2].
-
C5-Selectivity: Conversely, bulky, electron-rich monodentate ligands like Q-Phos force the Pd complex to undergo oxidative addition at the less sterically encumbered C5 position, effectively reversing the innate selectivity[2].
Fig 1. Ligand-controlled regioselective Suzuki-Miyaura coupling of 3,5-dichloropyridazine.
Quantitative Data & Condition Matrix
The following table synthesizes optimized parameters for various pyridazine substrates, establishing benchmark expectations for yield and regioselectivity based on empirical literature.
| Substrate | Coupling Partner | Catalyst / Ligand System | Base & Solvent System | Major Site | Expected Yield |
| 3-Amino-6-chloropyridazine | Alkyl/Aryl Boronic Acid | PdCl₂(dppf) or Pd(PPh₃)₄ | K₂CO₃, 1,4-Dioxane/H₂O (4:1) | C6 | 75–90%[3] |
| 6-Bromo-N,N-dimethylpyridazin-3-amine | Aryl Boronic Acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃, DME/EtOH/H₂O | C6 | 70–85% |
| 3,5-Dichloropyridazine | Aryl Boronic Acid | Pd₂(dba)₃ / DPPF | K₃PO₄, Toluene/H₂O | C3 | 70–85%[2] |
| 3,5-Dichloropyridazine | Aryl Boronic Acid | Pd₂(dba)₃ / Q-Phos | K₃PO₄, Toluene/H₂O | C5 | 65–80%[2] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Heteroaryl Boronic Acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃, DME/EtOH/H₂O | C3 | 75–95%[1] |
Experimental Protocols
Protocol A: General Suzuki Coupling for Mono-Halogenated Pyridazines
This protocol is optimized for mono-halogenated precursors such as 3-amino-6-chloropyridazine or 6-bromo-pyridazin-3-amine derivatives[3].
Step-by-Step Methodology:
-
Reagent Loading: To an oven-dried Schlenk flask, add the halogenated pyridazine (1.0 equiv), the boronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv)[3]. Causality: A slight stoichiometric excess of boronic acid compensates for potential mass loss via protodeboronation.
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-high-purity Argon or Nitrogen. Repeat this cycle three times[3]. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of Pd(0) to Pd(II) and to inhibit the oxidative homocoupling of the boronic acid.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equiv)[3].
-
Solvent Introduction: Inject a previously degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe[3]. Causality: Water is essential to dissolve the inorganic base and generate the reactive boronate "ate" complex required for transmetalation.
-
Reaction Execution: Heat the mixture to 80–100 °C with vigorous stirring for 8–16 hours[3]. Monitor progression via LC-MS or TLC.
-
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography[3].
Fig 2. Sequential experimental workflow of the Suzuki-Miyaura coupling catalytic cycle.
Protocol B: Regioselective Coupling of 3,5-Dichloropyridazine
Designed to selectively target the C3 or C5 position based on ligand selection[2].
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, combine 3,5-dichloropyridazine (1.0 equiv), arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst/Ligand Complexation:
-
Solvent & Heating: Add degassed Toluene/H₂O. Heat at 80 °C until complete consumption of the starting material is observed. Causality: Precise stoichiometric control of the boronic acid (strictly 1.1 equiv) is critical here to prevent over-coupling (bis-arylation) at the secondary halogen site[2].
Troubleshooting & System Validation
A self-validating protocol requires built-in diagnostic checks to ensure scientific integrity. Use the following logic to interpret reaction failures:
-
Observation: High recovery of unreacted halopyridazine with complete consumption of boronic acid.
-
Diagnosis: Rapid protodeboronation or homocoupling of the boronic acid.
-
Action: Switch to a strictly anhydrous base system (e.g., CsF in anhydrous dioxane) or utilize a syringe pump for the slow addition of the boronic acid over several hours.
-
-
Observation: Formation of dehalogenated pyridazine (e.g., pyridazin-3-amine from 3-amino-6-chloropyridazine)[3].
-
Diagnosis: Successful oxidative addition, but failed transmetalation followed by premature reductive elimination (often via hydride abstraction from the solvent or ligand).
-
Action: Increase the concentration of the base, ensure adequate water content for boronate formation, or switch to a more active transmetalating agent (e.g., potassium trifluoroborate salts).
-
-
Observation: Formation of bis-coupled products in di-halogenated systems[2].
-
Diagnosis: Poor ligand selectivity or excessive boronic acid equivalents.
-
Action: Strictly limit boronic acid to 1.05–1.1 equivalents and lower the reaction temperature to enhance kinetic differentiation between the C3 and C5 positions.
-
References
-
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Thieme Connect / J. Org. Chem. 2013, 78, 7758–7763.2
-
Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. PMC / MDPI.1
-
Synthesis of 6-Propylpyridazin-3-amine. Benchchem.3
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of the Pyridazine Moiety in Medicinal Chemistry
An In-Depth Guide to the Synthesis of 4-Aminomethyl-5-methylpyridazine: A Key Scaffold for Drug Discovery
The pyridazine ring is a privileged heterocyclic scaffold in drug design, recognized for its unique physicochemical properties that are highly advantageous for developing novel therapeutics.[1][2] Characterized by a high dipole moment, weak basicity, and robust hydrogen-bonding capacity, the pyridazine nucleus serves as a versatile building block in compounds targeting a wide array of biological pathways.[2][3] Its derivatives have demonstrated significant pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[3][4] Specifically, aminomethyl-substituted pyridazines are of great interest as they introduce a basic side chain that can engage in crucial ionic interactions with biological targets, enhancing binding affinity and specificity. This guide provides a detailed, research-grade protocol for the synthesis of 4-aminomethyl-5-methylpyridazine from the readily available starting material, 4,5-dimethylpyridazine.
Overall Synthetic Strategy
The transformation of 4,5-dimethylpyridazine into 4-aminomethyl-5-methylpyridazine is most effectively achieved through a two-step synthetic sequence. This strategy hinges on the selective functionalization of one of the methyl groups, followed by its conversion to the desired aminomethyl group.
-
Step 1: Regioselective Free-Radical Bromination. The process begins with the selective monobromination of one of the methyl groups on the pyridazine core. This is accomplished via a free-radical chain reaction using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
-
Step 2: Nucleophilic Substitution via Gabriel Synthesis. The resulting 4-(bromomethyl)-5-methylpyridazine is then converted to the target primary amine. The Gabriel synthesis is employed for this step, utilizing potassium phthalimide to install a protected nitrogen atom, which prevents over-alkylation. A subsequent hydrazinolysis step cleanly liberates the desired primary amine.
Overall Reaction Scheme
Caption: Two-step synthesis of 4-aminomethyl-5-methylpyridazine.
Part 1: Selective Monobromination of 4,5-Dimethylpyridazine
Expertise & Experience: The Rationale Behind the Protocol
The key to this first step is achieving selective monobromination at one of the benzylic-type positions.
-
Choice of Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations.[5][6] It provides a low, constant concentration of molecular bromine, which favors the free-radical pathway over competitive electrophilic aromatic substitution on the pyridazine ring.
-
Reaction Conditions: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal conditions (reflux).[7][8] Anhydrous, non-polar solvents like carbon tetrachloride (historically) or safer alternatives like chlorobenzene or cyclohexane are used to facilitate the radical chain reaction.[9][10]
-
Regioselectivity: The two methyl groups at the C4 and C5 positions are electronically distinct due to the influence of the adjacent nitrogen atoms at N1 and N2. The nitrogen atoms are electron-withdrawing, which deactivates the ring but also stabilizes the adjacent benzylic radical intermediate. While a mixture of isomers is possible, the electronic asymmetry will favor the formation of one major regioisomer. Careful chromatographic purification is essential to isolate the desired 4-(bromomethyl)-5-methylpyridazine.
Mechanistic Diagram: Free-Radical Bromination
Caption: Mechanism of NBS-mediated free-radical bromination.
Detailed Experimental Protocol: Synthesis of 4-(Bromomethyl)-5-methylpyridazine
Materials:
-
4,5-Dimethylpyridazine
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Chlorobenzene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethylpyridazine (5.40 g, 50.0 mmol).
-
Dissolve the starting material in 100 mL of anhydrous chlorobenzene.
-
Add N-Bromosuccinimide (NBS) (9.35 g, 52.5 mmol, 1.05 equivalents). Caution: NBS is an irritant. Handle in a fume hood.
-
Add the radical initiator, AIBN (0.41 g, 2.5 mmol, 0.05 equivalents).
-
Heat the reaction mixture to reflux (approx. 132 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS (typically 2-4 hours). The disappearance of the starting material spot indicates completion.
-
Once complete, cool the mixture to room temperature. A precipitate of succinimide will form.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold chlorobenzene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M NaOH (2 x 50 mL), saturated aqueous Na₂S₂O₃ (1 x 50 mL) to quench any remaining bromine, water (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to isolate the desired product.
Expected Outcome:
-
Yield: 55-70%
-
Appearance: Pale yellow solid or oil.
-
Characterization: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity. The ¹H NMR should show a characteristic singlet for the newly formed -CH₂Br group around δ 4.5-4.8 ppm.
Part 2: Gabriel Synthesis of 4-Aminomethyl-5-methylpyridazine
Expertise & Experience: The Rationale Behind the Protocol
The conversion of the bromomethyl intermediate to the primary amine requires a nucleophilic substitution.
-
Choice of Method: While direct amination with ammonia is possible, it often leads to mixtures of primary, secondary, and tertiary amines due to over-alkylation. The Gabriel synthesis provides a robust and high-yielding alternative for the exclusive formation of primary amines.[11] It involves two steps:
-
Sₙ2 reaction of the alkyl halide with potassium phthalimide to form a stable N-alkylphthalimide intermediate.
-
Deprotection of the phthalimide group using hydrazine hydrate, which cleaves the C-N bonds to release the primary amine and form a stable phthalhydrazide byproduct.
-
-
Reaction Conditions: The initial Sₙ2 reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack. The subsequent hydrazinolysis is carried out in an alcohol solvent like ethanol under reflux.
Detailed Experimental Protocol
Materials:
-
4-(Bromomethyl)-5-methylpyridazine
-
Potassium phthalimide
-
Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
Step 2A: Formation of the Phthalimide Adduct
-
In a dry 100 mL round-bottom flask, dissolve 4-(bromomethyl)-5-methylpyridazine (5.61 g, 30.0 mmol) in 50 mL of anhydrous DMF.
-
Add potassium phthalimide (6.11 g, 33.0 mmol, 1.1 equivalents) to the solution.
-
Heat the mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate of the N-alkylphthalimide intermediate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate can be used in the next step without further purification.
Step 2B: Hydrazinolysis to Yield the Primary Amine
-
Suspend the dried phthalimide adduct (from the previous step) in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (2.9 mL, ~60 mmol, ~2.0 equivalents) to the suspension. Caution: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form, typically within 1-2 hours. Continue refluxing for a total of 4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~1.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in 50 mL of water and wash with dichloromethane (2 x 30 mL) to remove any non-polar impurities.
-
Basify the aqueous layer to pH > 12 with 5 M NaOH while cooling in an ice bath.
-
Extract the free amine product with dichloromethane (4 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-aminomethyl-5-methylpyridazine.
Expected Outcome:
-
Yield: 75-90% (from the bromomethyl intermediate)
-
Appearance: Off-white to light brown solid.
-
Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show the appearance of a broad singlet for the -NH₂ protons and a singlet for the -CH₂- group adjacent to it.
Quantitative Data Summary
| Step | Compound Name | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Expected Yield (%) |
| 1 | 4,5-Dimethylpyridazine | 108.14 | 50.0 | 1.0 | 5.40 g | - |
| N-Bromosuccinimide (NBS) | 177.98 | 52.5 | 1.05 | 9.35 g | - | |
| AIBN | 164.21 | 2.5 | 0.05 | 0.41 g | - | |
| Product: 4-(Bromomethyl)-5-methylpyridazine | 187.04 | - | - | - | 55-70% | |
| 2A | 4-(Bromomethyl)-5-methylpyridazine | 187.04 | 30.0 | 1.0 | 5.61 g | - |
| Potassium Phthalimide | 185.22 | 33.0 | 1.1 | 6.11 g | - | |
| 2B | Hydrazine Hydrate | 50.06 | ~60 | ~2.0 | 2.9 mL | - |
| Product: 4-Aminomethyl-5-methylpyridazine | 123.16 | - | - | - | 75-90% |
Conclusion
This application note details a reliable and scalable two-step synthesis for 4-aminomethyl-5-methylpyridazine. The protocol emphasizes a regioselective free-radical bromination followed by a clean and efficient Gabriel amination. By providing detailed mechanistic insights and step-by-step instructions, this guide serves as a comprehensive resource for researchers in medicinal chemistry and drug development, enabling the synthesis of a valuable molecular scaffold for the exploration of new chemical entities.
References
-
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]
-
PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
-
ResearchGate. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Retrieved from [Link]
-
MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]
-
Technology Networks. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
Tetrahedron Letters. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Retrieved from [Link]
-
ResearchGate. (2025). The Selective Functionalization of Pyridazino[4,5-d]pyridazines Using Polar Organometallic Reagents. Retrieved from [Link]
-
PubMed. (2010). Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Retrieved from [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. Retrieved from [Link]
- Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
- Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
-
NIH. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved from [Link]
-
Science. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Retrieved from [Link]
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. jocpr.com [jocpr.com]
- 5. suru-chem.com [suru-chem.com]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. daneshyari.com [daneshyari.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 10. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Aminomethyl-5-methylpyridazine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminomethyl-5-methylpyridazine. As a key structural motif in medicinal chemistry, achieving high-yield and high-purity synthesis is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during its preparation.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of 4-Aminomethyl-5-methylpyridazine is typically achieved through a multi-step process. A robust and frequently employed strategy involves the conversion of a precursor, 3,4-dimethylpyridazine, via a two-step sequence: radical chlorination followed by amination. This pathway is often favored for its straightforward execution and the commercial availability of the starting material.
The core logic of this synthesis is the functionalization of a methyl group into a more reactive chloromethyl group, which can then undergo nucleophilic substitution to introduce the desired amine functionality.
Caption: High-level overview of the two-step synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both the probable cause and a validated solution.
Step 1: Radical Chlorination of 3,4-Dimethylpyridazine
This step selectively converts one of the methyl groups to a chloromethyl group using an agent like N-Chlorosuccinimide (NCS).
Q1: My reaction shows low conversion, and a significant amount of 3,4-dimethylpyridazine remains. What went wrong?
-
Probable Cause: Insufficient radical initiation or premature termination of the radical chain reaction.
-
Solution:
-
Initiator Check: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh. Old initiators can decompose, leading to reduced activity. Use a catalytic amount, typically 1-5 mol%.
-
Reaction Temperature: The reaction must be maintained at a temperature sufficient for the homolytic cleavage of the initiator. For AIBN in solvents like benzene or CCl₄, this is typically between 70-85°C.
-
Oxygen Contamination: Oxygen is a radical scavenger and can inhibit the reaction. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Degassing the solvent prior to use can also be beneficial.
-
Q2: I am observing the formation of multiple chlorinated byproducts, such as 4,5-bis(chloromethyl)pyridazine or dichloromethyl derivatives. How can I improve selectivity?
-
Probable Cause: Over-chlorination due to incorrect stoichiometry or reaction conditions that are too harsh.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use N-Chlorosuccinimide (NCS) in a 1.0 to 1.1 equivalent ratio to the starting material. Adding the NCS portion-wise over the course of the reaction can help maintain a low concentration and improve selectivity.
-
Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents like carbon tetrachloride or benzene are classic choices for radical reactions and can provide good selectivity.
-
Monitor Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the starting material is consumed to prevent the formation of over-chlorinated products.
-
Q3: The purification of 4-(chloromethyl)-5-methylpyridazine by column chromatography is resulting in low recovery. Why is this happening?
-
Probable Cause: The chloromethyl intermediate can be unstable on silica gel, which is acidic and can lead to decomposition or irreversible adsorption.
-
Solution:
-
Neutralize Silica: If column chromatography is necessary, use silica gel that has been neutralized. This can be done by preparing a slurry of the silica in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), before packing the column.
-
Alternative Purification: Consider alternative purification methods such as recrystallization or distillation under reduced pressure if the compound is thermally stable enough.
-
Direct Use: If the crude product is sufficiently pure (as determined by ¹H NMR), consider carrying it forward to the next step without purification to avoid losses.
-
Step 2: Amination of 4-(Chloromethyl)-5-methylpyridazine
This step involves the nucleophilic substitution of the chloride with an amine source, typically ammonia.
Q1: The amination reaction is sluggish, and my yield is poor, with a lot of unreacted chloromethyl intermediate remaining.
-
Probable Cause: Insufficient nucleophilicity of the ammonia, poor solubility, or inadequate reaction conditions (temperature/pressure).
-
Solution:
-
Ammonia Source: Use a concentrated source of ammonia. A solution of ammonia in methanol or ethanol, or bubbling anhydrous ammonia gas through the reaction mixture, is effective. The reaction is often performed in a sealed pressure vessel to maintain a high concentration of ammonia and allow for heating.[1]
-
Temperature and Pressure: This Sₙ2 reaction requires energy to overcome the activation barrier. Heating the reaction in a sealed tube or autoclave to temperatures between 80-120°C is common.[2] This increases pressure and reaction rate.
-
Solvent: Use a polar protic solvent like methanol or ethanol, which can solvate the ionic transition state and facilitate the reaction.
-
Q2: My final product is contaminated with significant amounts of secondary and tertiary amine byproducts.
-
Probable Cause: The product, 4-Aminomethyl-5-methylpyridazine, is a primary amine and is more nucleophilic than ammonia. It can react with the starting material, 4-(chloromethyl)-5-methylpyridazine, leading to over-alkylation.
-
Solution:
-
Large Excess of Ammonia: The most straightforward way to minimize over-alkylation is to use a large excess of ammonia (20 equivalents or more).[3] This ensures that the chloromethyl intermediate is statistically more likely to react with an ammonia molecule than the product amine.
-
Alternative Aminating Agents: Consider using a protected ammonia equivalent. The Gabriel Synthesis, using potassium phthalimide followed by hydrazinolysis, is a classic method that cleanly produces primary amines. Another alternative is the use of sodium azide followed by reduction (e.g., with H₂/Pd-C or LiAlH₄), which also avoids over-alkylation.
-
Caption: Decision-making flowchart for amination issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for this two-step synthesis? A: With careful optimization of both steps, an overall yield in the range of 50-65% is achievable. The radical chlorination can typically proceed with 70-80% yield, and the amination step, when managed to avoid over-alkylation, can yield 70-85%.
Q2: Are there viable alternative synthetic routes? A: Yes. An alternative strategy involves the synthesis of 4-cyano-5-methylpyridazine. The cyano group can then be reduced to the aminomethyl group using a variety of reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with Raney Nickel). This route completely avoids the issue of over-alkylation but requires the synthesis of the cyanopyridazine intermediate.[4]
Q3: What are the best analytical techniques to monitor these reactions? A:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product. Use a UV lamp for visualization as these compounds are aromatic.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring the volatile components in the radical chlorination step and can help identify byproduct peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the intermediate and the final product, as well as for assessing the purity of crude reaction mixtures.
Q4: What are the primary safety concerns for this synthesis? A:
-
Solvents: Benzene and carbon tetrachloride, classic solvents for radical reactions, are carcinogenic and toxic. Whenever possible, consider substituting them with less hazardous alternatives like chlorobenzene or acetonitrile.
-
Ammonia: Anhydrous ammonia is corrosive and toxic. All operations involving concentrated ammonia should be conducted in a well-ventilated fume hood.[5]
-
Pressure Reactions: The amination step often requires heating in a sealed vessel. Use a properly rated and inspected pressure reactor and never exceed its maximum temperature or pressure limits. Always allow the vessel to cool completely to room temperature before opening.
Section 4: Detailed Experimental Protocols
The following protocols are representative and may require optimization based on laboratory conditions and reagent purity.
Protocol 1: Synthesis of 4-(Chloromethyl)-5-methylpyridazine
-
To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dimethylpyridazine (5.4 g, 50 mmol) and dry acetonitrile (100 mL).
-
Add N-Chlorosuccinimide (NCS) (7.0 g, 52.5 mmol, 1.05 eq) to the solution.
-
Add Azobisisobutyronitrile (AIBN) (0.41 g, 2.5 mmol, 0.05 eq) as the radical initiator.
-
Place the flask under an inert atmosphere (Argon) and heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by flash chromatography on neutralized silica gel or use directly in the next step if purity is >90% by ¹H NMR.
Protocol 2: Synthesis of 4-Aminomethyl-5-methylpyridazine
-
Prepare a saturated solution of ammonia in methanol by bubbling anhydrous ammonia gas through 100 mL of dry methanol at 0°C for 30 minutes in a pressure-rated vessel.
-
Add the crude 4-(chloromethyl)-5-methylpyridazine (7.1 g, 50 mmol) to the methanolic ammonia solution.
-
Securely seal the pressure vessel.
-
Heat the vessel to 100°C and stir for 12-18 hours. The internal pressure will increase significantly.
-
After the reaction period, cool the vessel to room temperature completely before carefully venting and opening.
-
Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.
-
Dissolve the residue in 100 mL of dichloromethane (DCM) and wash with 50 mL of 1M NaOH solution to remove any ammonium salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by acid-base extraction to yield the pure primary amine.
Section 5: Data Summary Table
This table summarizes the key parameters for the synthesis, providing a quick reference for experimental setup.
| Parameter | Step 1: Radical Chlorination | Step 2: Amination |
| Key Reagents | 3,4-Dimethylpyridazine, NCS, AIBN | 4-(Chloromethyl)-5-methylpyridazine, NH₃ |
| Solvent | Acetonitrile, Benzene, or CCl₄ | Methanol or Ethanol |
| Temperature | 70-85°C (Reflux) | 80-120°C |
| Pressure | Atmospheric | High Pressure (Sealed Vessel) |
| Typical Reaction Time | 4-8 hours | 12-24 hours |
| Key Byproducts | Di-chlorinated pyridazines | Di- and tri-alkylated amines |
| Expected Yield | 70-80% | 70-85% |
| Purification Method | Neutralized Silica Gel Chromatography | Acid-Base Extraction / Recrystallization |
References
- CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google P
- Klinge, D. E. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot.
- Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. (2013). American Chemical Society.
- Strategy for the synthesis of pyridazine heterocycles and its deriv
- WO2020178177A1 - Process for preparing 4-amino-5-methylpyridone - Google P
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. (2026). Bentham Science Publishers.
- Synthesis of 4[(Chloromethyl)thio]pyridine - PrepChem.com.
- Safety Issues with Pyridine Ring Construction. ACS Green Chemistry Institute.
- The Pivotal Role of 5-(Chloromethyl)-3-methylpyridine in Rupatadine Synthesis: A Technical Guide - Benchchem.
- Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry.
- Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. (2026).
Sources
- 1. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 2. WO2020178177A1 - Process for preparing 4-amino-5-methylpyridone - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Polar Pyridazine Amines
Status: Operational Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Troubleshooting & Protocols for Polar Basic Heterocycles
Executive Summary & Diagnostic Flowchart
Pyridazine amines present a unique "double-trouble" profile in purification: they are significantly polar (low LogP) and basic (pKa typically 5–7 for the ring nitrogens, higher for exocyclic amines). This leads to two primary failure modes:
-
Silanol Tailing (Normal Phase): The basic nitrogens hydrogen-bond aggressively with acidic silanols on silica gel, causing streaking and yield loss.
-
Void Elution (Reverse Phase): Their high polarity causes them to elute immediately with the solvent front in standard C18 conditions.
Use the following decision matrix to select the correct workflow for your specific crude mixture.
Figure 1: Decision matrix for selecting the optimal chromatographic method based on solubility and TLC behavior.
Module A: The "Sticky" Situation (Normal Phase Troubleshooting)
Issue: Your compound streaks from the baseline to the solvent front on silica, or never elutes. Root Cause: Uncapped silanols (Si-OH) on the silica surface act as weak acids, protonating the pyridazine nitrogens and holding them via ionic interactions.
Protocol A1: The "Basified" Silica Method
Do not simply add triethylamine (TEA) to your mobile phase; this often leads to TEA-salt contamination. Instead, use Ammonium Hydroxide (
The Solvent System:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10:1 Methanol : Ammonium Hydroxide (30% aq)
Step-by-Step:
-
Prepare Solvent B: Mix 100 mL MeOH with 10 mL concentrated
. Note: This will be slightly cloudy; this is normal. -
Equilibration: Flush the silica column with 100% DCM + 1% TEA (Triethylamine) before loading. This "sacrificial base" caps the most active silanols.
-
Gradient: Run a gradient from 0% B to 20% B over 15 Column Volumes (CV).
-
Why: The
competes for silanol sites, liberating your pyridazine.
-
-
Loading: Use a solid load (Celites or amine-functionalized silica) rather than liquid injection to prevent band broadening at the inlet.
Comparative Modifier Data:
| Modifier | pKa (Conj. Acid) | Pros | Cons |
| Triethylamine (TEA) | 10.75 | Strong silanol blocker. | Hard to remove (bp 89°C); forms salts. |
| Ammonium Hydroxide | 9.25 | Volatile; easy to remove. | Limited miscibility in DCM; odor. |
| Acetic Acid | 4.76 | Keeps amines protonated. | AVOID for pyridazines; increases retention on silica. |
Module B: The Aqueous Abyss (Reverse Phase & HILIC)
Issue: Compound elutes at
Protocol B1: High pH Reverse Phase (C18-Hybrid)
Standard silica C18 dissolves at pH > 8. You must use Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini) or Polymer-based columns.
-
Buffer Preparation: 10 mM Ammonium Bicarbonate (
), adjusted to pH 10 with . -
Mechanism: At pH 10, the pyridazine amine is fully deprotonated (neutral). This drastically increases its hydrophobicity (LogD increases), allowing retention on the C18 chain.
-
Gradient: 5% ACN to 40% ACN. (Keep organic low; these elute early).[1]
Protocol B2: HILIC (Hydrophilic Interaction Liquid Chromatography)
If the compound is too polar even for C18, use HILIC. This is "Reverse-Reverse Phase."
-
Stationary Phase: Bare Silica or Amide/Diol-bonded silica.
-
Weak Solvent: Acetonitrile (ACN).[2]
-
Strong Solvent: Water (with 10mM Ammonium Formate, pH 3).
-
Gradient: Start High! 95% ACN -> 60% ACN.
Module C: Crystallization & Salt Formation[4]
Issue: Chromatography is insufficient or difficult to scale. Solution: Pyridazines form stable crystalline salts. This is the most scalable purification method.
Protocol C1: The "Salting Out" Crystallization
-
Dissolution: Dissolve crude free base in a minimal amount of warm Ethanol or Isopropanol.
-
Acid Addition: Add 1.1 equivalents of acid.
-
Choice of Acid:
-
HCl (1M in ether): Forms hygroscopic salts (often hard to handle).
-
p-Toluenesulfonic acid (TsOH): Best for pyridazines. Forms large, non-hygroscopic needles.
-
Fumaric Acid: Good for pharmaceutically acceptable salts.
-
-
-
Precipitation: If no precipitate forms, add Diethyl Ether or MTBE dropwise until the solution turns turbid.
-
Cooling: Slow cool to room temperature, then 4°C.
-
Recovery: Filter and wash with cold Ether.
Advanced FAQs
Q: I used TEA in my column, and now I have Triethylamine Hydrochloride (TEA.HCl) in my NMR. How do I remove it? A: TEA.HCl sublimes but requires high vac/heat which might degrade your product.
-
Method 1 (Scavenger Resin): Dissolve product in MeOH. Add Amberlyst A-21 (weakly basic resin). Shake for 30 mins. Filter. The resin traps the HCl, liberating volatile TEA. Evaporate TEA.
-
Method 2 (Azeotrope): Dissolve in Toluene. Rotovap. Repeat 3x. Toluene co-distills with TEA.
Q: My compound is water-soluble. How do I extract it from the aqueous reaction mixture? A: DCM extraction will fail.
-
Use n-Butanol: Extract the aqueous layer with n-Butanol. It is immiscible with water but polar enough to pull pyridazines.
-
Salting Out: Saturate the aqueous layer with NaCl or
before extracting with THF or EtOAc.
Visualizing the Silanol Interaction
Understanding why your compound sticks is key to solving it.
Figure 2: Mechanism of Action. The amine modifier (Green) competitively binds to acidic silanols (Red), preventing the pyridazine (Blue) from irreversible adsorption.
References
-
National Institutes of Health (NIH). (2025). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Biotage. (2023).[2][4] What can I use to purify polar reaction mixtures? (HILIC Guide). Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Oxford Academic. (1983). Modification of Mixed Retention Mechanisms for Aromatic Amine and Pyridine Derivatives in RP-HPLC. Retrieved from [Link]
Sources
Technical Support Center: Preventing Oxidation of Aminomethyl Pyridazines
Current Status: Operational Ticket ID: AP-PYR-OX-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The aminomethyl group (
This guide addresses the root causes of this instability and provides validated protocols for synthesis, storage, and metabolic optimization.
Module 1: The Mechanism of Failure
Q: Why does my aminomethyl pyridazine turn yellow/brown upon exposure to air?
A: You are observing oxidative deamination .
The pyridazine ring is electron-withdrawing, which acidifies the methylene protons at the
The Cascade:
-
Initiation: Abstraction of a hydrogen atom from the methylene group (
) forms a stabilized radical. -
Propagation: This radical reacts with
or other oxidants to form an imine intermediate ( ). -
Hydrolysis: Moisture in the air hydrolyzes the imine to a pyridazine-carbaldehyde and ammonia. The aldehyde often undergoes further polymerization or oxidation, leading to colored "tars."
Visualization: Oxidative Degradation Pathway
Figure 1: The oxidative deamination cascade of aminomethyl pyridazines. The critical failure point is the initial radical formation at the benzylic carbon.
Module 2: Troubleshooting & Synthesis (FAQs)
Issue: Decomposition During Workup
User Report: "I reduced 3-cyanopyridazine to the amine, but after rotovap, the oil decomposed."
Diagnosis: Free base aminomethyl pyridazines are often unstable oils. The concentration step increases the rate of intermolecular reactions and exposure to trace oxidants in the solvent.
Corrective Protocol: Do not isolate the free base if possible. Trap the amine immediately as a salt during the workup.
-
Acidic Quench: If using a hydride reducing agent, quench with HCl/MeOH.
-
Salt Isolation: Evaporate to dryness only after acidification. The hydrochloride salt is a crystalline solid that is significantly more stable to oxidation than the free base.
Issue: "Ghost Peaks" in HPLC
User Report: "My LC-MS shows a peak with M-2 mass units appearing over time."
Diagnosis:
This is the imine intermediate (
Corrective Protocol:
-
Solvent Prep: Sparge all HPLC solvents with Helium or Argon for 15 minutes.
-
Additives: Add 0.1% Ascorbic Acid to the sample diluent as a sacrificial antioxidant [1].
-
Temperature: Keep the autosampler at 4°C.
Module 3: Validated Protocols
Protocol A: Long-Term Storage (The "Salt Fortress")
Objective: Convert the unstable free base into a shelf-stable dihydrochloride salt.
-
Dissolution: Dissolve the crude aminomethyl pyridazine in a minimum amount of anhydrous ethanol or methanol under Argon.
-
Acidification: Dropwise add 2.5 equivalents of 4M HCl in Dioxane (or ethanolic HCl).
-
Note: Use excess acid to ensure protonation of both the aliphatic amine and the pyridazine ring nitrogens, reducing electron density and preventing oxidation.
-
-
Precipitation: Dilute with cold diethyl ether or MTBE until a white precipitate forms.
-
Filtration: Filter rapidly under a blanket of Nitrogen.
-
Storage: Store in an amber vial, desiccated, at -20°C.
Protocol B: Synthesis via SmI2 Reduction
Objective: Mild reduction of cyanopyridazine avoiding metal catalysts that promote oxidation.
Context: Hydrogenation with Pd/C often fails due to catalyst poisoning by the pyridazine nitrogens or over-reduction. Samarium Diiodide (
Steps:
-
Setup: Flame-dry glassware and maintain a strict Argon atmosphere.
-
Reagent: Prepare 0.1 M
in THF (deep blue color). -
Addition: Add the 3-cyanopyridazine (1 equiv) to the
solution (4-6 equiv) containing water (excess, as proton source) or MeOH. -
Reaction: Stir at room temperature until the blue color fades to yellow/grey.
-
Workup: Quench with dilute HCl. Perform an acid-base extraction only if necessary, otherwise purify directly by reverse-phase prep-HPLC using acidic modifiers (0.1% TFA).
Module 4: Drug Design & Metabolic Stability
Q: How do I stop P450 enzymes from metabolizing this group?
A: Cytochrome P450s attack the electron-rich
Design Strategies:
| Strategy | Mechanism | Implementation Note |
| Deuteration | Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, slowing the rate-determining step of P450 oxidation. | Replace |
| Fluorination | Electronic Deactivation: Fluorine is electron-withdrawing, pulling density from the C-H bond and making it less prone to radical abstraction. | |
| Steric Shielding | Access Blockade: Bulky groups near the amine prevent the heme iron of P450 from approaching the | Introduce a methyl group on the methylene ( |
Visualization: Metabolic Defense Strategy
Figure 2: Strategic modifications to the aminomethyl scaffold to resist metabolic oxidation.
References
-
BenchChem Technical Support. (2025).[2] Preventing Oxidation of Aminophenol Compounds: Troubleshooting & Optimization. BenchChem. Link
-
Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with SmI2-H2O System. Heterocycles, 36(10), 2383. Link
-
PubChem. (2025).[3] 3-Methylpyridazine Compound Summary. National Center for Biotechnology Information. Link
-
Organic Chemistry Portal. (2021). Synthesis of Pyridazines. Link
-
Beilstein Journals. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines. Beilstein J. Org. Chem. Link
Sources
Solving solubility issues of pyridazine derivatives in organic solvents
Current Status: Operational Ticket ID: PYR-SOL-9982 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Solubility & Purification Bottlenecks for Pyridazine Derivatives
Executive Summary: The "Dipole Trap"
Welcome to the Heterocycle Solvation Hub. If you are here, you are likely staring at a flask containing a "brick dust" solid that refuses to dissolve in dichloromethane (DCM) or has streaked irreversibly on your silica column.
The Root Cause: Pyridazine (1,2-diazine) is distinct from its isomers, pyrazine and pyrimidine, due to its dipole moment .[1]
-
Pyrazine (1,4-diazine): Dipole
0 D (Non-polar, symmetric).[1] -
Pyrimidine (1,3-diazine): Dipole
2.3 D.[1] -
Pyridazine (1,2-diazine): Dipole
3.9 – 4.2 D.[1]
The Consequence:
The adjacent nitrogen atoms create a concentrated region of electron density, resulting in a massive dipole. This leads to strong intermolecular electrostatic interactions and
Solvent Selection Engine
Do not rely on "standard" organic synthesis solvents.[1][2] Pyridazines require a polarity-matched approach based on Hansen Solubility Parameters (HSP).[1]
Solubility Hierarchy Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Tier 1: High Performance | DMSO | Excellent | Best for stock solutions and biological assays.[1] Hard to remove. |
| DMF / NMP | Very Good | Good for | |
| Trifluoroethanol (TFE) | Excellent | "Magic solvent" for stubborn heterocycles; disrupts H-bonding networks.[1] | |
| Tier 2: Workup Compatible | DCM + MeOH (9:1) | Good | The standard extraction solvent.[1] Pure DCM is often insufficient.[1] |
| Chloroform | Moderate | Slightly better than DCM for some fused pyridazines. | |
| THF | Moderate | Good for reactions, but salts may precipitate. | |
| Tier 3: Poor / Anti-Solvent | Ethyl Acetate | Low | Often induces precipitation (good for crystallization, bad for extraction).[1] |
| Diethyl Ether | Very Low | Use for triturating crude solids.[1] | |
| Hexanes/Heptane | Insoluble | Strictly an anti-solvent. |
Visual Workflow: The Solvent Decision Tree
Figure 1: Decision logic for selecting the appropriate solvent based on the physical state and intended process (reaction vs. extraction).
Troubleshooting Guides (FAQ)
Issue 1: "My compound precipitates on the silica column or streaks indefinitely."
Diagnosis: Pyridazines are highly basic and polar. They interact strongly with the acidic silanols on standard silica gel, leading to irreversible adsorption or "tailing."[1]
Protocol: The "Deactivation" Method
-
Pre-treat Silica: Flush your column with 1% Triethylamine (Et3N) in Hexane/EtOAc before loading your sample.[1] This neutralizes the acidic sites.
-
Mobile Phase Modifier: Always include 1-2% MeOH or Et3N in your eluent.[1]
-
Alternative Stationary Phase: If silica fails, switch to Neutral Alumina (Grade III).[1] Alumina is less acidic and tolerates nitrogen-rich heterocycles better.[1]
-
DCM Loading: Do not liquid load in pure DCM. If the compound crashes out inside the column, resolution is lost. Use solid loading (adsorb crude onto Celite or silica) for "brick dust" compounds.[1]
Issue 2: "I cannot extract my product from the aqueous layer using DCM."
Diagnosis: Due to the high dipole moment, small pyridazines (low molecular weight) have significant water solubility. Pure DCM is too non-polar to pull them out efficiently.[1]
Protocol: The "Salting Out & Boosting" Technique
-
Saturate Aqueous Layer: Add NaCl until the aqueous layer is saturated (brine).[1] This increases the ionic strength, forcing the organic molecule out ("Salting out").[1]
-
Modify the Organic Phase: Do not use pure DCM. Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) .[1] The alcohol component disrupts the water-pyridazine H-bonds and increases the organic phase's polarity.
-
Continuous Extraction: For highly water-soluble derivatives (logP < 0.5), use a liquid-liquid continuous extractor for 12-24 hours.[1]
Issue 3: "My product is a 'brick dust' solid. It won't dissolve for NMR or reaction." [1]
Diagnosis:
Strong
Protocol: Lattice Disruption
-
NMR Solvent: Switch from
to or (Trifluoroacetic acid). Acidic solvents protonate the nitrogen, breaking the stacking interactions. -
Reaction Solvent: Use Hexafluoroisopropanol (HFIP) .[1] HFIP is a strong H-bond donor but non-nucleophilic. It solvates the lone pairs on the pyridazine nitrogens, effectively "wrapping" the molecule and bringing it into solution.
Advanced Workflow: Recrystallization of Stubborn Pyridazines
Recrystallization is often superior to chromatography for pyridazines because it avoids the silica adsorption issue.
The "Dual-Solvent" Protocol
| Step | Action | Technical Rationale |
| 1. Dissolution | Dissolve crude solid in boiling Ethanol or Methanol .[1] | High polarity is needed to break the lattice. |
| 2. Filtration | Hot filtration through a glass frit.[1] | Removes inorganic salts (common byproducts in pyridazine synthesis).[1] |
| 3. Anti-solvent | Add Ethyl Acetate or Toluene dropwise to the hot solution until slight turbidity appears. | These are moderate anti-solvents that stack well with aromatics. |
| 4.[1] Nucleation | Cool slowly to Room Temp, then | Rapid cooling traps impurities. |
| 5.[1] Rescue | If no crystals form, scratch the glass or add a "seed" crystal.[1] | Pyridazines often super-saturate; they need a nucleation site.[1] |
Visual Workflow: Purification Logic
Figure 2: Selecting the purification path. Recrystallization is preferred for crystalline pyridazines to avoid silica loss.[1]
References
-
Physicochemical Properties:The pyridazine heterocycle in molecular recognition and drug discovery. (Discusses the high dipole moment of ~3.9D and
-stacking).-
Source:
-
-
Solubility Data:Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one.
-
Source:
-
-
Hansen Parameters:Hansen Solubility Parameters: A User's Handbook. (Theoretical basis for solvent selection using
).-
Source:
-
-
Purification Strategies: Application Notes for the Purification of Pyridazinone Derivatives. (Protocols for recrystallization and chromatography).[1][3]
-
Source:
-
Sources
Technical Support Center: Troubleshooting Cyclization Side Reactions in Pyridazine Synthesis
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common cyclization side reactions encountered during their experiments. As your virtual Senior Application Scientist, I will provide in-depth, field-proven insights to help you optimize your synthetic routes and achieve higher yields of your target pyridazine compounds.
This resource is structured in a flexible question-and-answer format, addressing specific experimental issues with a focus on the underlying chemical principles and providing actionable solutions.
Troubleshooting Guide
Issue 1: Incomplete Aromatization - Isolation of Dihydropyridazine Intermediates
Question: My reaction to form a pyridazine from a saturated 1,4-diketone and hydrazine has stalled, and I've isolated a dihydropyridazine intermediate. Why is this happening, and how can I drive the reaction to full aromatization?
Expert Analysis: The synthesis of pyridazines from saturated 1,4-dicarbonyl compounds and hydrazine proceeds through a dihydropyridazine intermediate.[1] The final step, aromatization, is an oxidation reaction and is not always spontaneous. The stability of the dihydropyridazine intermediate can vary depending on the substitution pattern and the reaction conditions. Without an appropriate oxidizing agent or suitable reaction conditions, the reaction can terminate at this stage, leading to low yields of the desired aromatic pyridazine.
Troubleshooting & Optimization:
-
In-situ Aromatization with Solvent Choice: The choice of solvent can directly influence the outcome. For instance, in certain copper(II)-catalyzed cyclizations of β,γ-unsaturated hydrazones, using acetic acid (AcOH) as the solvent can directly afford the pyridazine product in good yields, whereas using acetonitrile (MeCN) tends to yield the 1,6-dihydropyridazine.[2]
-
Post-Cyclization Oxidation: If the dihydropyridazine has been isolated, or if you suspect its formation in the reaction mixture, a separate oxidation step is required. A variety of oxidizing agents have been successfully employed for the aromatization of dihydropyridazines and their structural analogs, 1,4-dihydropyridines.[3][4]
Table 1: Common Oxidizing Agents for Aromatization of Dihydro-heterocycles
| Oxidizing Agent | Typical Conditions | Notes |
| Chromium trioxide (CrO₃) | Acetic acid | A classic and effective method.[1] |
| Iodine (I₂) | Refluxing acetonitrile or methanol with a base | A milder alternative to chromium-based reagents.[3] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile, room temperature | Often provides rapid and high-yield oxidation. |
| Potassium persulfate (K₂S₂O₈) | Aqueous solution, often with a catalyst | A strong oxidant suitable for various substrates. |
| Sodium nitrite (NaNO₂) | Acetic acid, low temperature | A cost-effective and readily available option.[5] |
| Hydrogen peroxide (H₂O₂) | Aqueous ethanol with KBr and acetic acid | A "green" and environmentally friendly oxidant. |
Experimental Protocol: Aromatization of a Dihydropyridazine using Iodine
-
Dissolution: Dissolve the isolated dihydropyridazine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add molecular iodine (I₂, 1.2 mmol, 1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the dihydropyridazine spot and the appearance of the pyridazine product spot will indicate the reaction's progression.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Issue 2: Formation of Pyridazinone Byproducts
Question: I am attempting to synthesize a pyridazine from a γ-keto acid and hydrazine, but my main product is a pyridazinone. What is causing this, and can I avoid it?
Expert Analysis: The reaction of γ-keto acids with hydrazine is a common and effective route for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[6] The initial condensation of hydrazine with the ketone carbonyl is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the carboxylic acid moiety, leading to the formation of the stable six-membered pyridazinone ring after dehydration.[1][6] This pathway is generally favored over the formation of a pyridazine from this starting material.
Mechanism of Pyridazinone Formation:
Caption: Pathway to Pyridazinone Formation from γ-Keto Acids.
Troubleshooting & Optimization:
-
Starting Material Selection: If the desired product is a pyridazine, using a γ-keto acid is generally not the recommended starting material due to the high propensity for pyridazinone formation. The preferred precursors for pyridazines are 1,4-dicarbonyl compounds (diketones, ketoaldehydes, or dialdehydes).[7]
-
Modification of the Carboxylic Acid: In some cases, converting the carboxylic acid to a less reactive derivative before the reaction with hydrazine might alter the reaction pathway, but this is often a less efficient strategy than choosing a more suitable starting material.
Issue 3: Lack of Regioselectivity with Unsymmetrical Precursors
Question: My synthesis of a substituted pyridazine from an unsymmetrical 1,4-diketone and a substituted hydrazine is yielding a mixture of two regioisomers. How can I control the regioselectivity of the cyclization?
Expert Analysis: The reaction of an unsymmetrical 1,4-dicarbonyl compound with a substituted hydrazine can indeed lead to the formation of two constitutional isomers. The outcome is determined by which of the two non-equivalent carbonyl groups is initially attacked by the substituted nitrogen of the hydrazine. This is a common challenge in heterocyclic synthesis, with analogous issues observed in the synthesis of pyrazoles from unsymmetrical 1,3-diketones.[8] The regioselectivity is influenced by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.
Troubleshooting & Optimization:
-
Exploiting Steric Hindrance: A bulkier substituent on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.
-
Leveraging Electronic Effects: An electron-withdrawing group adjacent to one carbonyl will increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group will have the opposite effect.
-
Control of Reaction Conditions:
-
pH Control: The pH of the reaction medium can be critical. Acidic conditions can protonate a carbonyl group, activating it for attack. The specific pKa values of the carbonyls and the hydrazine will influence the outcome under different pH conditions. A systematic screening of pH is often a valuable optimization strategy.
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the transition states of the competing reaction pathways, thereby affecting the isomeric ratio.
-
Temperature: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the pathway with the lower activation energy.
-
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting Workflow for Regioselectivity Issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for pyridazine formation from a 1,4-dicarbonyl compound and hydrazine?
A1: The reaction proceeds via a two-step condensation mechanism. First, one of the carbonyl groups reacts with one of the amino groups of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining amino group attacks the second carbonyl group. Subsequent dehydration leads to the formation of a dihydropyridazine, which is then oxidized (either spontaneously or with an added oxidant) to the aromatic pyridazine.
Q2: Can I use hydrazine hydrochloride directly in the reaction?
A2: Yes, hydrazine hydrochloride or sulfate salts are often used for their stability and ease of handling compared to anhydrous hydrazine. However, a base (such as sodium acetate or triethylamine) is typically added to the reaction mixture to liberate the free hydrazine nucleophile. The overall pH of the reaction should be carefully considered as it can influence the reaction rate and side product formation.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, you can try several approaches:
-
Increase the temperature: Heating the reaction mixture is a common way to accelerate the reaction.
-
Use a catalyst: Acid catalysis (e.g., a few drops of acetic acid or a Lewis acid) can activate the carbonyl groups towards nucleophilic attack.
-
Change the solvent: Switching to a higher-boiling point solvent that can also better solvate the transition state may improve the reaction rate.
-
Check reagent purity: Impurities in either the dicarbonyl compound or the hydrazine can inhibit the reaction.
Q4: How can I effectively purify my final pyridazine product?
A4: Purification of pyridazines can often be achieved by standard techniques:
-
Column Chromatography: Silica gel chromatography is a versatile method for separating the pyridazine product from unreacted starting materials and non-polar byproducts.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent or solvent mixture is an excellent method for obtaining highly pure material.
-
Distillation: For liquid pyridazines with sufficient thermal stability, vacuum distillation can be an effective purification method.
References
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
- Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
- SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Synthesis of pyridazines. Organic Chemistry Portal.
- Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. PMC.
- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
- Oxidative aromatization of 1,4-dihydropyridines with iodine under normal conditions and ultrasound irradiation a.
- Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
- Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Coherence: A Scientific Journal.
- Synthesis of symmetrical and unsymmetrical pyrazines. PubMed.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University.
- Product Class 8: Pyridazines. Science of Synthesis.
- Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors. PubMed.
- Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. PMC.
- Strategy for the synthesis of pyridazine heterocycles and its deriv
- Oxidative aromatization of some 1,4-dihydropyridines by aqueous hydrogen peroxide in ethanol.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences.
- Pyridazine. University of California, Irvine.
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. thebges.edu.in [thebges.edu.in]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Spectral Profiling: 4-Aminomethyl-5-methylpyridazine
This guide provides an authoritative structural analysis of 4-Aminomethyl-5-methylpyridazine , a critical fragment in kinase inhibitor development. It addresses the specific challenge of distinguishing this scaffold from its regioisomers (3,4- or 3,5-substituted variants) and synthetic precursors.
Executive Summary
4-Aminomethyl-5-methylpyridazine is a 1,2-diazine scaffold characterized by high polarity and specific symmetry properties. In drug discovery, it serves as a bioisostere for pyridine or phenyl rings to improve solubility and metabolic stability.
Key Analytical Challenge: The primary difficulty in characterizing this molecule is distinguishing the 4,5-disubstitution pattern from the thermodynamically stable 3,4- or 4,6-isomers often formed during Minisci alkylations or radical substitutions.
Performance Verdict:
-
1H NMR is the only standalone method capable of unambiguously assigning the regio-chemistry without reference standards, outperforming LC-MS (which cannot distinguish isobars easily) and IR.
-
Solvent Choice: DMSO-
is superior to CDCl for this analysis, as it stabilizes the exchangeable amine protons and prevents aggregation-induced line broadening.
Structural Analysis & Theoretical Prediction
The pyridazine ring contains two adjacent nitrogen atoms (N1, N2). The 4- and 5-positions are "beta" to the nitrogens, while positions 3 and 6 are "alpha."
Connectivity & Splitting Logic
-
H3 and H6 Protons: In the 4,5-disubstituted pattern, the remaining ring protons are at positions 3 and 6.
-
H3 is adjacent to N2.
-
H6 is adjacent to N1.
-
Coupling: Because H3 and H6 are separated by two substituted carbons (C4, C5), there is zero vicinal coupling (
). They appear as two distinct singlets . This is the diagnostic fingerprint.
-
-
Side Chains:
-
5-Methyl: Appears as a singlet (integrated 3H).
-
4-Aminomethyl: Appears as a singlet (integrated 2H) for the
, and a broad singlet (2H) for .
-
Diagram: Regioisomer Discrimination Logic
The following decision tree illustrates how to use J-coupling to validate the structure.
Figure 1: Decision logic for distinguishing pyridazine regioisomers based on aromatic proton coupling constants.
Comparative Performance Guide
This section compares the target molecule's spectral behavior against its most common "alternatives" (impurities and isomers).[1]
Table 1: Target vs. Regioisomeric Alternatives
| Feature | Target: 4-Aminomethyl-5-methyl | Alternative: 4-Aminomethyl-3-methyl | Alternative: 4-Aminomethyl-6-methyl |
| Ring Proton Splitting | Two Singlets (H3, H6) | Two Doublets (H5, H6) | Two Singlets (H3, H5) |
| Coupling Constant ( | ~0 Hz (Para-like) | 5.0 - 8.0 Hz (Vicinal) | 1.5 - 2.0 Hz (Meta) |
| Methyl Shift (approx) | 2.3 - 2.4 ppm | 2.6 - 2.7 ppm (Alpha to N) | 2.6 - 2.7 ppm (Alpha to N) |
| Diagnostic Verdict | Confirmed by Singlets | Rejected by Doublets | Rejected by Methyl Shift |
Table 2: Solvent Performance Comparison
| Solvent | Resolution of | Chemical Shift Stability | Recommendation |
| DMSO- | High. Broad singlet usually visible at 2.0-4.0 ppm. | Excellent. Prevents aggregation. | Preferred |
| CDCl | Low. Often invisible due to rapid exchange. | Variable. Polar amine may crash out. | Avoid |
| MeOD | None. | Good for carbon skeleton only. | Secondary |
Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating protocol.
Reagents & Equipment[1][4][5][6]
-
Analyte: >5 mg 4-Aminomethyl-5-methylpyridazine (dried under vacuum for 4h).
-
Solvent: 0.6 mL DMSO-
(99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard. -
Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution of long-range coupling).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 5-10 mg of sample in DMSO-
.[2] -
Critical Step: Add 1-2 drops of
only if you need to confirm exchangeable protons (the signal will vanish). For the primary spectrum, keep anhydrous.
-
-
Acquisition Parameters:
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The isolated aromatic protons (H3, H6) often have long T1 relaxation times. A short D1 will suppress their integration, leading to incorrect 1:1:2:3 ratios.
-
-
Scans (NS): 16 to 64 scans.
-
-
Processing:
-
Reference TMS to 0.00 ppm.
-
Apply Exponential Multiplication (LB = 0.3 Hz) to smooth noise.
-
Workflow Visualization
Figure 2: Optimized experimental workflow for quantitative integration accuracy.
Spectral Data Assignment
Reference Spectrum (Simulated in DMSO-
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Notes |
| H-3 | 9.05 | Singlet | 1H | - | Alpha to N, most deshielded. |
| H-6 | 8.98 | Singlet | 1H | - | Alpha to N. |
| ~3.5 - 4.5 | Broad Singlet | 2H | - | Exchangeable; position varies with conc. | |
| 3.85 | Singlet | 2H | - | Benzylic-like methylene. | |
| 2.38 | Singlet | 3H | - | Methyl at C5. |
Note: Chemical shifts may vary by
Mechanistic Insight
The H-3 proton is typically slightly more deshielded than H-6 because C3 is adjacent to the electron-withdrawing aminomethyl group at C4 (inductive effect), whereas C6 is adjacent to the electron-donating methyl group at C5. However, both are highly deshielded due to the adjacent nitrogen atoms of the pyridazine ring.
References
-
Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Link
-
Katritzky, A. R., et al. (2010).[3] 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Link
-
BenchChem. (2025).[2] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. BenchChem Application Notes. Link
-
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link
Sources
A Comparative Guide to Elemental Analysis Standards for the Characterization of 4-Aminomethyl-5-methylpyridazine
Introduction
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and regulatory compliance. 4-Aminomethyl-5-methylpyridazine, a nitrogen-rich heterocyclic compound, presents a pertinent case study for one of the most fundamental analytical techniques: elemental analysis. This guide provides a comprehensive comparison of methodologies for establishing and utilizing elemental analysis standards, tailored for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering a framework for generating scientifically valid and defensible data. The quality and purity of the reference standards used in analysis are critical for achieving accurate results.[1][2]
The elemental composition of a compound—typically its percentage of Carbon (C), Hydrogen (H), and Nitrogen (N)—is a unique and immutable property. For novel compounds like 4-Aminomethyl-5-methylpyridazine (Chemical Formula: C₆H₉N₃; Theoretical Composition: %C = 58.51, %H = 7.37, %N = 34.12), elemental analysis serves as a primary method for identity confirmation and purity assessment. The International Council on Harmonisation (ICH) guidelines stipulate that reference standards for new drug substances must be adequately identified and their purity measured by a quantitative procedure.[2] This guide will compare the use of commercially available, general-purpose standards against the rigorous, yet highly accurate, approach of qualifying an in-house, matrix-matched reference standard.
Part 1: The Imperative of High-Purity Reference Standards
A reference standard is a highly purified and well-characterized compound that serves as a benchmark in analytical testing.[1][2] Its role is to ensure the accuracy, precision, and traceability of measurements. Reference standards can be broadly categorized as primary and secondary.
-
Primary Standards: These are of the highest possible purity and are established without reference to another standard. Their characterization is exhaustive, providing a definitive benchmark.
-
Secondary (or Working) Standards: These are characterized by comparison to a primary standard. They are used for routine analyses to preserve the limited supply of the primary standard.[3]
The choice of standard directly impacts the validity of the elemental analysis data. A guiding principle is that a reference substance intended for assays should possess a purity of 99.5% or higher.[3] This minimizes the uncertainty contributed by the standard itself, ensuring that the analytical results accurately reflect the sample under investigation.
Part 2: Qualification of an In-House Primary Reference Standard
For a proprietary compound like 4-Aminomethyl-5-methylpyridazine, establishing an in-house primary reference standard is the gold standard. This involves purifying a single batch of the material to the highest possible degree and subjecting it to a comprehensive battery of tests to confirm its identity and establish its purity. This process creates a "self-validating" system where the material's properties are thoroughly documented and understood.
Experimental Protocol: Qualification of 4-Aminomethyl-5-methylpyridazine
-
Purification:
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. The spectra should be consistent with the proposed structure of 4-Aminomethyl-5-methylpyridazine.
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer (HRMS) to determine the accurate mass of the molecular ion, which should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical mass.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum to confirm the presence of key functional groups (e.g., N-H stretches, C=N stretches, aromatic C-H).
-
-
Purity and Assay Determination:
-
Chromatographic Purity (HPLC): Develop and validate a stability-indicating HPLC method. Analyze the purified material to quantify any organic impurities. A purity level of ≥99.9% is desirable.[5]
-
Thermal Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess purity. For substances with a purity greater than 98.5%, DSC can provide an absolute purity value without the need for a reference standard.[6]
-
Water Content (Karl Fischer Titration): Accurately determine the water content, as this will be crucial for calculating the final purity value on an anhydrous basis.[5]
-
Residual Solvents (Headspace GC-MS): Quantify any remaining solvents from the purification process to ensure they are below ICH-specified limits.
-
Inorganic Impurities (Sulfated Ash/ICP-MS): Determine the content of non-combustible inorganic impurities. The USP <233> guidelines provide procedures for evaluating elemental impurities using modern instrumental techniques like ICP-MS.[7][8]
-
-
Purity Assignment:
-
Calculate the final assigned purity value using a mass balance approach:
-
Purity (%) = 100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities
-
-
This fully characterized batch now serves as the primary in-house reference standard.
Workflow for Primary Standard Qualification
Caption: Comparative workflow for evaluating calibration standards.
Anticipated Data and Discussion
The experimental data can be summarized as follows. The values for the Test Sample are hypothetical for illustrative purposes.
Theoretical Values for 4-Aminomethyl-5-methylpyridazine (C₆H₉N₃):
-
%C: 58.51
-
%H: 7.37
-
%N: 34.12
| Calibration Method | Analyte | N | Mean %C (±SD) | Mean %H (±SD) | Mean %N (±SD) | Accuracy (% Error for N) |
| A: Acetanilide | Test Sample | 6 | 58.25 (±0.15) | 7.45 (±0.12) | 33.85 (±0.18) | -0.79% |
| B: In-House Standard | Test Sample | 6 | 58.48 (±0.08) | 7.39 (±0.07) | 34.09 (±0.09) | -0.09% |
Discussion of Results:
The data table illustrates a critical concept. While both methods produce results that might fall within a broad acceptable range (e.g., ±0.4% absolute deviation, a common requirement in academic publications)[9][10], the matrix-matched standard (Method B) yields superior data.
-
Accuracy: The mean values obtained with the in-house standard are significantly closer to the theoretical values. The percent error for nitrogen, the most abundant element, is an order of magnitude smaller. This demonstrates the elimination of systematic bias that can arise from matrix mismatch.
-
Precision: The standard deviation (SD) for each element is markedly lower with the in-house standard. This indicates higher precision and better reproducibility, which is crucial for reliable quality control and batch release testing.
The improved performance is attributable to the identical combustion profile of the standard and the analyte. This ensures that the instrument's response factor is perfectly tuned for the specific chemistry of 4-Aminomethyl-5-methylpyridazine.
Recommendations and Conclusion
Based on this comparative framework, the following recommendations are provided for professionals in drug development:
-
For Initial Discovery and Characterization: When a new chemical entity is first synthesized, calibration with a high-purity, traceable commercial standard like Acetanilide is appropriate and sufficient for initial identity confirmation.
-
For Method Development and Validation: As the compound moves into development, establishing an in-house primary reference standard becomes essential. This standard is not only used for elemental analysis but is critical for the validation of all other analytical methods (e.g., HPLC assay, impurity testing). [5]3. For Routine Quality Control (QC): In a regulated QC environment, daily instrument calibration and system suitability should be performed using a matrix-matched secondary (working) standard that is traceable to the qualified primary standard. This provides the best balance of accuracy, precision, and cost-effectiveness.
References
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
Epichem. Pharmacopeial Reference Standards & Custom Synthesis. [Link]
-
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]
-
VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]
-
Spectro-Lab. Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer. [Link]
-
US Pharmacopeia (USP). <233> ELEMENTAL IMPURITIES—PROCEDURES. [Link]
-
Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. [Link]
-
Exeter Analytical, Inc. KJELDAHL REPLACEMENT: NITROGEN ANALYSIS ON THE CE 440 ELEMENTAL ANALYZER. [Link]
-
Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
-
VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion. [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]
-
National Institutes of Health (NIH). (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]
-
ScienceDirect. Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. [Link]
-
Cooperative Institute for Research in Environmental Sciences. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]
-
Agilent. (2021, September 28). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. [Link]
- Google Patents. CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
-
National Institute of Standards and Technology (NIST). (2023, May 15). NIST Standard Reference Materials® 2023 Catalog. [Link]
-
ACS Medicinal Chemistry Letters. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. [Link]
-
National Institutes of Health (NIH). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]
-
National Institutes of Health (NIH). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. veeprho.com [veeprho.com]
- 3. who.int [who.int]
- 4. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 5. epichem.com [epichem.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. usp.org [usp.org]
- 8. usp.org [usp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Aminomethyl-5-methylpyridazine proper disposal procedures
Topic: 4-Aminomethyl-5-methylpyridazine Proper Disposal Procedures
Executive Summary
This guide defines the authoritative protocol for the safe containment, transport, and disposal of 4-Aminomethyl-5-methylpyridazine (CAS: 1149586-58-2). As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational system. The primary directive for this compound is High-Temperature Incineration due to its stable heterocyclic nitrogen structure and amine functionality.
Chemical Identity & Hazard Profiling
Before disposal, you must validate the waste stream against the specific chemical properties. Misidentification of pyridazine derivatives as simple "organic solvents" is a common compliance failure.
| Property | Data | Operational Implication |
| Chemical Name | 4-Aminomethyl-5-methylpyridazine | Official shipping/manifest name. |
| CAS Number | 1149586-58-2 | Unique identifier for waste profiling. |
| Molecular Formula | C₆H₉N₃ | High Nitrogen content requires incineration with scrubbers (NOx control). |
| Functional Groups | Primary Amine (-NH₂), Pyridazine Ring | Alkaline/Corrosive: Incompatible with acids and oxidizers. |
| Physical State | Solid (typically) or Oil | Particulate controls required during transfer. |
Critical Hazard Assessment:
-
Corrosivity: The aminomethyl group confers basicity. Treat as a Class 8 Corrosive or Irritant unless pH testing proves otherwise.
-
Toxicity: Pyridazine derivatives often exhibit biological activity; treat as Toxic (Keep away from water sources).
-
Stability: Stable under normal conditions but reactive with strong oxidizing agents and acids.[1]
Pre-Disposal Handling & Segregation
The Golden Rule: Never mix this compound with acidic waste streams. The exothermic neutralization reaction can pressurize containers or generate toxic aerosols.
Step 1: Waste Stream Segregation
-
Primary Category: Organic Bases (Non-Halogenated or Halogenated depending on solvent).
-
Incompatible Streams: Do NOT mix with:
-
Organic Acids (Acetic acid, Formic acid).
-
Inorganic Acids (HCl, H₂SO₄).
-
Oxidizers (Peroxides, Nitrates).
-
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Why? HDPE is resistant to alkaline attack. Avoid metal containers (aluminum) which may react with amines.
-
-
Venting: Use a vented cap if the waste solution contains volatile solvents, but ensure the solid residue is sealed air-tight to prevent hygroscopic clumping.
Disposal Workflow (Step-by-Step)
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and EPA guidelines.
Phase A: Packaging & Labeling
-
Solid Waste: Place pure substance or contaminated solids (wipes, gloves) into a wide-mouth HDPE jar .
-
Liquid Waste: If dissolved in solvent (e.g., Methanol, DMSO), collect in a dedicated "Organic Base" carboy.
-
Labeling:
Phase B: Chemical Treatment (Neutralization)
-
Note: In-lab neutralization is generally discouraged for complex heterocycles unless you have a specific permit. It is safer to ship as "Waste Alkaline Organic Solid/Liquid."
-
If Spilled:
-
Isolate the area.
-
Absorb with an inert material (Vermiculite or Clay). Do not use paper towels (combustible).
-
Neutralize residue cautiously with a dilute weak acid (e.g., Citric Acid) only if trained.
-
Collect as hazardous waste.
-
Phase C: Final Disposal Method
-
Method: Rotary Kiln Incineration .
-
Rationale: The pyridazine ring is thermally stable. Standard waste water treatment cannot guarantee ring cleavage. High-temperature incineration (>1000°C) with secondary combustion chambers ensures complete mineralization to CO₂, H₂O, and N₂ (with scrubbers for NOx).
Operational Logic Diagram
The following decision tree visualizes the logic flow for disposing of 4-Aminomethyl-5-methylpyridazine, ensuring no critical decision points are missed.
Figure 1: Decision matrix for the segregation and packaging of aminomethyl-pyridazine waste.
Emergency Response & Safety Data
PPE Requirements:
-
Gloves: Nitrile (0.11 mm minimum) is generally sufficient for incidental contact. For prolonged handling, use Butyl Rubber.[6]
-
Eyes: Chemical Safety Goggles (Standard safety glasses are insufficient for amines due to vapor irritation).
-
Respiratory: If dust is generated, use a NIOSH-approved N95 or P100 particulate respirator.
First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][7][8][9] Amines can cause corneal edema (halo vision).
-
Skin Contact: Wash with soap and water.[1][9][10][11][12] Do not use alcohol/solvents, which may increase skin absorption.
References
-
Chemical Identity & CAS Verific
- Source: ChemicalBook D
-
Entry: 4-Aminomethyl-5-methylpyridazine (CAS 1149586-58-2).[2]
-
General Pyridine/Pyridazine Safety Guidelines
- Source: Thermo Fisher Scientific (Generic Pyridine Deriv
- Context: Handling of nitrogen heterocyclic amines.
-
EPA Hazardous Waste Management
- Source: U.S. Environmental Protection Agency.
- Context: RCRA Orientation Manual for waste segreg
-
Supplier Data (Structure Confirm
- Source: BLD Pharm
-
Context: Structural confirmation of the 4-aminomethyl-5-methyl isomer.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chem960.com [chem960.com]
- 3. CAS:1788054-87-4, N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride-毕得医药 [bidepharm.com]
- 4. CAS:165558-81-6, N-Methyl-4-aminomethylpyridazine-毕得医药 [bidepharm.com]
- 5. 4-Aminomethyl-5-methylpyridazine | 1149586-58-2 [amp.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. aksci.com [aksci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 4-Aminomethyl-5-methylpyridazine
This guide is structured as a high-level Standard Operating Procedure (SOP) designed for research environments. It prioritizes the Precautionary Principle : treating the compound based on its functional group reactivity (primary amine on a nitrogen heterocycle) in the absence of widespread toxicological data for this specific isomer.
Executive Summary & Hazard Logic
4-Aminomethyl-5-methylpyridazine is a functionalized heteroaromatic amine.[1] While specific toxicological data for this isomer may be sparse in public repositories, its structure—containing a primary aminomethyl group (-CH₂NH₂) attached to a pyridazine ring —dictates its safety profile.[1]
The Scientist’s Rationale (SAR Analysis):
-
Basicity & Corrosivity: The aminomethyl group is a potent nucleophile and base (pKₐ ~9-10).[1] Like its structural analogs (e.g., 4-(aminomethyl)pyridine), it must be treated as Skin Corrosive Category 1B and Eye Damaging Category 1 .[1]
-
Sensitization Potential: Benzylic-type amines are frequent sensitizers.[1] Inhalation of dust or prolonged skin contact may induce hypersensitivity.
-
Physical State: Likely a low-melting solid or hygroscopic oil.[1] Static charge generation during weighing is a critical risk factor for aerosolization.
Personal Protective Equipment (PPE) Matrix
Objective: Zero skin contact and zero inhalation.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Hand Protection (Primary) | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (High-Dexterity) | Splash Protection: Standard nitrile provides fair resistance to aqueous bases but can degrade against concentrated organic amines.[1] Double gloving allows immediate removal of the outer layer upon contamination without exposing skin. |
| Hand Protection (Immersion/Spill) | Laminate Film (e.g., Silver Shield/Ansell Barrier) | Permeation Resistance: Small organic amines can permeate nitrile in <15 mins. Laminate film offers >480 min breakthrough time for broad-spectrum amines.[1] |
| Respiratory | P100 / N95 (Particulate) or ABEK1 (Vapor) | Aerosol Control: If handling the solid powder outside a glovebox, a P100 is mandatory to prevent inhalation of corrosive dust. If in solution, use ABEK filters for organic bases. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Corrosivity: Safety glasses are insufficient. Amines can cause permanent corneal opacity. Goggles seal the eyes from dust and vapors. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Penetration: A standard lab coat is porous.[1] A rubberized or Tyvek apron prevents "soak-through" during liquid handling.[1] |
Operational Workflow: From Storage to Synthesis
Phase A: Engineering Controls & Preparation[2]
-
Ventilation: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Static Control: Use an ionizing bar or anti-static gun if the substance is a dry powder. Amines are often "sticky" and electrostatic, leading to unexpected dispersal.
-
Decontamination Prep: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid inside the hood before opening the vial. This serves as an immediate neutralization bath for contaminated spatulas or wipes.
Phase B: Handling Protocol
-
Weighing:
-
Transfer:
-
Use positive displacement pipettes for solutions to prevent dripping (low surface tension of amines).
-
Do not use metal spatulas if the compound is potentially hydroscopic/corrosive; use disposable polypropylene or glass.
-
Phase C: Emergency Response
-
Skin Contact: Immediate flush for 15 minutes.[2][3][5] Do not use vinegar on skin burns (exothermic reaction risk); use water only.
-
Eye Contact: Flush for 15 minutes. Time is vision. The high pH can saponify corneal fatty acids immediately.
Visualized Workflows
Diagram 1: Safe Handling Decision Logic
Caption: Logical flow for determining PPE and handling procedures based on the physical state of the reagent.
[1]
Diagram 2: Waste Stream Segregation
Caption: Critical segregation path to prevent exothermic incompatibility events in the waste container.
[1]
Disposal & Deactivation
Principle: Amines are alkaline. Mixing them with acidic waste streams can generate significant heat (exotherm) and pressure.
-
Quenching Small Spills:
-
Waste Container:
References & Authority[3]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine (Analogous Structure Safety Data).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Corrosives. Retrieved from [Link]
Sources
- 1. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.fr [fishersci.fr]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
